Product packaging for 2,4-Dibromo-N-ethylaniline(Cat. No.:CAS No. 81090-46-2)

2,4-Dibromo-N-ethylaniline

Cat. No.: B15435796
CAS No.: 81090-46-2
M. Wt: 278.97 g/mol
InChI Key: CLGJTNUYMOYQBN-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-ethylaniline is a useful research compound. Its molecular formula is C8H9Br2N and its molecular weight is 278.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br2N B15435796 2,4-Dibromo-N-ethylaniline CAS No. 81090-46-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81090-46-2

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

2,4-dibromo-N-ethylaniline

InChI

InChI=1S/C8H9Br2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

CLGJTNUYMOYQBN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dibromo-N-alkylanilines with a Focus on 2,4-Dibromo-N-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted anilines are a cornerstone of modern synthetic chemistry, serving as versatile intermediates in the production of pharmaceuticals, agrochemicals, and dyes. Halogenated anilines, in particular, are of significant interest to researchers and drug development professionals due to their utility in introducing bromine atoms, which can modulate a compound's lipophilicity, metabolic stability, and serve as a handle for further chemical transformations such as cross-coupling reactions. This technical guide provides a comprehensive overview of 2,4-Dibromo-N-methylaniline, a representative dibrominated N-alkylaniline, covering its physicochemical properties, synthesis, spectroscopic characterization, and safety protocols.

Physicochemical Properties of 2,4-Dibromo-N-methylaniline

The key physicochemical properties of 2,4-Dibromo-N-methylaniline are summarized in the table below. These properties are crucial for designing experimental procedures, understanding its solubility, and predicting its behavior in various chemical and biological systems.

PropertyValueReference
CAS Number 73557-58-1[1]
Molecular Formula C₇H₇Br₂N[1]
Molecular Weight 264.94 g/mol [1]
Appearance Not specified, likely a solid
Melting Point Not specified
Boiling Point Not specified
Solubility Insoluble in water[2]
Predicted logP 3.3[3]

Synthesis and Experimental Protocols

The synthesis of 2,4-Dibromo-N-methylaniline typically involves the direct bromination of N-methylaniline. The directing effects of the amino group (ortho-, para-directing) and the steric hindrance of the N-methyl group influence the position of bromination.

General Synthesis Workflow

The logical workflow for the synthesis of a 2,4-Dibromo-N-alkylaniline is depicted below. This involves the initial N-alkylation of aniline followed by a regioselective bromination.

G General Synthesis of 2,4-Dibromo-N-alkylanilines Aniline Aniline N_Alkylaniline N-Alkylaniline (e.g., N-Ethylaniline) Aniline->N_Alkylaniline  N-Alkylation Dibromo_N_Alkylaniline 2,4-Dibromo-N-alkylaniline (e.g., 2,4-Dibromo-N-ethylaniline) N_Alkylaniline->Dibromo_N_Alkylaniline  Bromination Alkyl_Halide Alkyl Halide (e.g., Ethyl Iodide) Alkyl_Halide->N_Alkylaniline Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->Dibromo_N_Alkylaniline

Caption: General synthesis workflow for 2,4-Dibromo-N-alkylanilines.

Experimental Protocol: Synthesis of a Related Compound

While a specific protocol for this compound is not available, the following procedure for the preparation of 4-bromoaniline derivatives can be adapted by a skilled synthetic chemist.[4]

Reaction: Bromination of an aniline derivative.

Materials:

  • Aniline derivative (e.g., N-ethylaniline)

  • Pyridine (solvent)

  • Bromine

  • Hydrobromic acid (47%) (optional, for salt formation)

  • Hydrogen peroxide (50%) (optional, alternative brominating system)

Procedure (adapted from a similar synthesis[4]):

  • Dissolve the starting aniline derivative in pyridine in a reaction vessel equipped with a stirrer and a dropping funnel.

  • If using bromine, prepare a solution of bromine in pyridine. This should be done at a low temperature (e.g., 0 °C) due to the exothermic nature of the reaction.

  • Slowly add the bromine solution dropwise to the aniline solution at room temperature over several hours.

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

  • After the reaction is complete, the pyridine solvent is typically removed under reduced pressure.

  • The crude product is then worked up, which may involve neutralization with an aqueous base, extraction with an organic solvent (e.g., ethyl acetate), and washing of the organic layer.

  • The final product is purified by a suitable method such as crystallization or column chromatography.

Note: The regioselectivity of bromination can be influenced by the reaction conditions, including temperature and the specific brominating agent used. The formation of other isomers (e.g., 2-bromo, 4-bromo, 2,6-dibromo) is possible.

Applications in Research and Drug Development

2,4-Dibromo-N-alkylanilines are valuable intermediates in organic synthesis. Their utility stems from the presence of two bromine atoms at specific positions on the aromatic ring and a nucleophilic secondary amine.

  • Cross-Coupling Reactions: The bromine atoms can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the aniline core into more complex molecular architectures.

  • Synthesis of Heterocyclic Compounds: The amino group can be used as a nucleophile to construct a wide range of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules.

  • Precursors to Bioactive Molecules: While specific examples for this compound are scarce, related bromoaniline derivatives are used as intermediates in the synthesis of compounds with potential therapeutic applications, including inhibitors of bromodomain-containing protein 4 (BRD4), which are being investigated for the treatment of cancer and other diseases.[5]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2,4-Dibromo-N-methylaniline, which would be very similar to that of this compound, with the addition of signals for the ethyl group in the NMR spectra.

TechniqueExpected Data for 2,4-Dibromo-N-methylaniline
¹H NMR Aromatic protons would appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The N-H proton would likely be a broad singlet, and the N-methyl group would be a singlet around 2.8-3.0 ppm. For an N-ethyl group, one would expect a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
¹³C NMR Aromatic carbons would appear in the range of 110-150 ppm. The carbons bearing bromine atoms would be shifted to lower field. The N-methyl carbon would be around 30-35 ppm. For an N-ethyl group, two signals would be present for the ethyl carbons.
Mass Spectrometry (MS) The mass spectrum would show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes). The molecular ion peak (M⁺) would be observed, along with fragmentation patterns corresponding to the loss of bromine and other fragments.
Infrared (IR) Spectroscopy Characteristic peaks would include N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring (around 1600 cm⁻¹), and C-N stretching.

Safety and Handling

Substituted anilines and their halogenated derivatives should be handled with care as they are often toxic. The safety information for related compounds suggests that this compound should be treated as a hazardous substance.

  • General Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][6] Causes skin and serious eye irritation.[2][6] May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7] In case of inadequate ventilation, wear respiratory protection.[6]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Use only outdoors or in a well-ventilated area.[6] Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke when using this product.[7]

  • Storage: Store in a well-ventilated place.[6] Keep the container tightly closed in a dry and cool place.[1]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[6]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

This information is based on closely related compounds and a safety data sheet for the target molecule should be consulted if it becomes available.

References

An In-Depth Technical Guide to the Chemical Properties of 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,4-Dibromo-N-ethylaniline is a halogenated aromatic amine. Halogenated anilines are a class of compounds that have found broad applications in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and dyes. The presence of bromine atoms and an ethyl group on the aniline ring is expected to influence its chemical reactivity and physical properties. This technical guide aims to provide a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, synthesis, and characterization.

Chemical and Physical Properties

A thorough search of available chemical literature and databases reveals a significant lack of specific experimental data for this compound. While information is available for structurally related compounds, such as 2,4-dibromoaniline and N-ethylaniline, direct empirical data for the title compound is not readily accessible. The properties of related molecules can, however, provide a foundation for understanding the expected characteristics of this compound.

For context, a summary of the known properties of the parent compound, 2,4-Dibromoaniline, is provided below. It is important to note that the addition of an N-ethyl group would alter these properties. For instance, the molecular weight would increase, and properties like boiling point and solubility would be affected by the change in intermolecular forces.

Table 1: Physicochemical Properties of 2,4-Dibromoaniline (for reference)

PropertyValue
Molecular Formula C₆H₅Br₂N
Molecular Weight 250.92 g/mol
Melting Point 79-82 °C
Boiling Point 156 °C at 21 mmHg
Solubility Insoluble in water. Soluble in toluene and methanol.[1]
Appearance White to light yellow powder or crystals.[1]

Synthesis

A definitive, peer-reviewed synthesis protocol specifically for this compound is not available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A potential pathway could involve the N-ethylation of 2,4-dibromoaniline or the bromination of N-ethylaniline.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathways to this compound.

Experimental Considerations:

  • Method A (N-Ethylation): This approach would involve reacting 2,4-dibromoaniline with an ethylating agent in the presence of a base to neutralize the acid byproduct. The choice of solvent and reaction conditions (temperature, reaction time) would need to be optimized to maximize the yield of the desired N-ethylated product and minimize potential side reactions.

  • Method B (Bromination): The direct bromination of N-ethylaniline would likely lead to a mixture of mono-, di-, and tri-brominated products due to the activating nature of the ethylamino group. The ortho- and para-directing effect of the substituent would likely yield the desired 2,4-dibromo isomer, along with other isomers. Careful control of stoichiometry and reaction conditions would be crucial, and purification of the final product would be necessary.

Spectroscopic Characterization

While no experimental spectra for this compound are available, the expected spectroscopic features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromine atoms and the N-ethyl group.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the two bromine-substituted aromatic carbons, the four other aromatic carbons, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching (if any secondary amine is present, though for a pure tertiary amine this would be absent).

  • C-H stretching (aromatic and aliphatic).

  • C=C stretching (aromatic ring).

  • C-N stretching.

  • C-Br stretching.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. A characteristic isotopic pattern would be observed due to the presence of two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and bromine atoms.

Reactivity and Potential Applications

The chemical reactivity of this compound is anticipated to be governed by the functional groups present: the secondary amine and the brominated aromatic ring.

  • Amine Reactivity: The nitrogen lone pair makes the amine nucleophilic and basic. It can undergo reactions such as acylation, alkylation, and salt formation.

  • Aromatic Ring Reactivity: The bromine atoms are good leaving groups in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups. They also enable participation in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) which are powerful tools for C-C and C-N bond formation. These reactions would allow for the further functionalization of the aromatic ring, making this compound a potential building block in the synthesis of more complex molecules.

Given its structure, this compound could be a valuable intermediate in the development of novel pharmaceuticals and materials. The dibromo-substitution pattern offers multiple points for synthetic modification, allowing for the creation of diverse chemical libraries for screening in drug discovery programs.

Safety and Handling

Specific safety and handling information for this compound is not available. However, based on the data for related compounds like 2,4-dibromoaniline, it should be handled with caution. It is likely to be toxic if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

While there is a notable absence of specific experimental data for this compound in the public domain, this technical guide provides a comprehensive overview based on the established principles of organic chemistry and data from structurally related compounds. The potential synthetic routes, predicted spectroscopic characteristics, and anticipated reactivity highlight its potential as a versatile chemical intermediate. Further experimental investigation is necessary to fully elucidate the chemical properties and potential applications of this compound. Researchers and drug development professionals are encouraged to approach the synthesis and handling of this compound with appropriate safety precautions.

References

An In-depth Technical Guide to the Molecular Structure of 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and proposed synthesis of 2,4-Dibromo-N-ethylaniline. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from structurally related analogs to provide a predictive profile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by offering a foundational understanding of this compound's characteristics.

Introduction

Aniline and its derivatives are fundamental scaffolds in the development of a wide range of pharmaceuticals and functional materials. The introduction of halogen substituents, such as bromine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of these molecules, making them attractive candidates for drug design. The N-ethyl group can further influence the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on the specific isomer this compound, providing a detailed examination of its molecular structure and a proposed methodology for its synthesis.

Molecular Structure and Properties

Table 1: Chemical Identifiers of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound (Predicted) C₈H₉Br₂N278.97Not Available
2,4-Dibromo-N,N-dimethylanilineC₈H₉Br₂N278.97464230-27-9[1]
2,6-Dibromo-4-ethylanilineC₈H₉Br₂N278.9710546-63-1[2]
4-Bromo-2-ethylanilineC₈H₁₀BrN200.0845762-41-2[3][4]
2,4-DibromoanilineC₆H₅Br₂N250.92615-57-6[5]
Table 2: Physical Properties of Related Aniline Derivatives
Compound NameMelting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
2,4-Dibromoaniline79.0 - 82.0[5]156 / 21 mmHg[5]--
4-Bromo-2-ethylaniline-110-112 / 2mm[6]1.412[3]1.597[3]
2,6-Dibromo-4-methylaniline--1.887-

Proposed Synthesis Pathway

A plausible synthetic route to obtain this compound can be conceptualized through a two-step process involving the bromination of a suitable aniline precursor followed by N-alkylation.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: N-Ethylation (Alternative) N-ethylaniline N-ethylaniline Product_1 Mixture of Brominated Products (including this compound) N-ethylaniline->Product_1 Electrophilic Aromatic Substitution Bromine Bromine Bromine->Product_1 Solvent Solvent (e.g., Acetic Acid) Solvent->Product_1 2,4-Dibromoaniline 2,4-Dibromoaniline Product_2 This compound 2,4-Dibromoaniline->Product_2 Nucleophilic Substitution Ethyl_halide Ethyl Halide (e.g., Ethyl Iodide) Ethyl_halide->Product_2 Base Base (e.g., K2CO3) Base->Product_2

Caption: Proposed synthetic pathways for this compound.

Experimental Protocols (Proposed)

Method A: Direct Bromination of N-Ethylaniline

  • Reaction Setup: To a solution of N-ethylaniline in a suitable solvent (e.g., glacial acetic acid) in a three-necked flask equipped with a magnetic stirrer and a dropping funnel, bromine is added dropwise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Execution: The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is then poured into an ice-water mixture and neutralized with a suitable base (e.g., sodium bicarbonate solution). The crude product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to isolate the 2,4-dibromo isomer.

Method B: N-Ethylation of 2,4-Dibromoaniline

  • Reaction Setup: A mixture of 2,4-dibromoaniline, a suitable ethylating agent (e.g., ethyl iodide or diethyl sulfate), and a base (e.g., potassium carbonate or sodium hydride) in an appropriate solvent (e.g., acetone or DMF) is prepared in a round-bottom flask.

  • Reaction Execution: The mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Spectroscopic Analysis (Predicted)

Predictive spectroscopic data based on the analysis of structurally similar compounds is presented below.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the ethyl group protons, and the amine proton. The aromatic region would likely display an AX system or a complex multiplet depending on the coupling constants. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The amine proton (-NH-) would appear as a broad singlet.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum would show six distinct signals for the aromatic carbons, with the carbons attached to the bromine atoms shifted downfield. Two additional signals would be observed for the ethyl group carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations in the range of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and the ethyl group around 2850-3100 cm⁻¹, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and C-N stretching around 1250-1350 cm⁻¹. The C-Br stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br in approximately 1:1 ratio), resulting in M⁺, (M+2)⁺, and (M+4)⁺ peaks with relative intensities of approximately 1:2:1. Fragmentation would likely involve the loss of the ethyl group and bromine atoms.

Logical Relationships of Key Information

The following diagram illustrates the logical flow of information presented in this guide, from the foundational chemical properties to its proposed synthesis and analytical characterization.

References

An In-Depth Technical Guide to the Synthesis of 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromo-N-ethylaniline, a key intermediate in various fields of chemical research and development. The document details the core synthesis pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory professionals.

Synthesis Pathway: Electrophilic Aromatic Substitution

The primary and most direct route to this compound is through the electrophilic aromatic substitution of N-ethylaniline. The N-ethylamino group (-NHCH₂CH₃) is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. Furthermore, it is an ortho, para-director, guiding the incoming electrophile to the positions adjacent (ortho) and opposite (para) to itself on the benzene ring.

The reaction proceeds by the direct bromination of N-ethylaniline using elemental bromine, typically dissolved in a suitable solvent like glacial acetic acid. The solvent plays a crucial role in modulating the reactivity of the bromine and influencing the reaction's selectivity. Due to the high activation of the ring by the N-ethylamino group, di-substitution occurs readily to yield the 2,4-dibromo product.

Synthesis_Pathway N_ethylaniline N-Ethylaniline Product This compound N_ethylaniline->Product Bromination Reagents 2 Br₂ Glacial Acetic Acid Byproduct 2 HBr

Caption: Synthesis of this compound via direct bromination.

Experimental Protocol

Materials:

  • N-Ethylaniline

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or Hexane (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethylaniline in glacial acetic acid. Cool the solution in an ice bath with continuous stirring.

  • Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled N-ethylaniline solution using a dropping funnel. The addition should be slow to control the exothermic reaction and maintain a low temperature. The reaction mixture will likely change color as the bromine is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature, depending on the desired selectivity and reaction rate) for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any unreacted bromine.

    • Carefully neutralize the acidic solution by the portion-wise addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or hexane.

  • Characterization: The purified product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, based on analogous brominations of N-alkylanilines, the following table provides expected ranges and parameters.

ParameterExpected Value/RangeNotes
Stoichiometry
N-Ethylaniline1 equivalentStarting material.
Bromine2.0 - 2.2 equivalentsA slight excess of bromine may be used to ensure complete di-substitution.
Reaction Conditions
SolventGlacial Acetic AcidOther solvents like dichloromethane can also be used.
Temperature0 - 25 °CLower temperatures are generally preferred to control the reaction rate and minimize side products.
Reaction Time1 - 4 hoursDependent on temperature and substrate concentration. Reaction progress should be monitored by TLC.
Product Characteristics
Theoretical Yield-Calculated based on the starting amount of N-ethylaniline.
Actual Yield70 - 90% (expected)Yields can vary based on reaction scale and purification efficiency.
AppearanceOff-white to pale yellow solidThe color may vary depending on purity.
Melting PointNot reportedTo be determined experimentally.

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression of chemical transformations and purification steps.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve N-Ethylaniline in Glacial Acetic Acid B Cool to 0-5 °C A->B C Slowly add Br₂ in Glacial Acetic Acid B->C D Stir for 1-4 h C->D E Quench with NaHSO₃ D->E F Neutralize with NaHCO₃ E->F G Extract with Organic Solvent F->G H Wash with H₂O and Brine G->H I Dry over Na₂SO₄ H->I J Filter and Evaporate Solvent I->J K Recrystallize J->K L Characterize (m.p., NMR, MS) K->L

Caption: A typical workflow for the synthesis of this compound.

Safety Considerations

  • Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid is corrosive. Avoid contact with skin and eyes.

  • The reaction is exothermic . Proper temperature control is essential to prevent runaway reactions.

  • Handle all organic solvents in a well-ventilated area, away from ignition sources.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. The provided protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

A Technical Guide to the Spectroscopic Analysis of 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 2,4-Dibromo-N-ethylaniline. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided, along with a generalized workflow for the spectroscopic analysis of novel organic compounds. This guide is intended to serve as a practical resource for researchers involved in the synthesis, identification, and characterization of new chemical entities.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5d1HAr-H (H-3)
~7.2dd1HAr-H (H-5)
~6.8d1HAr-H (H-6)
~4.0 - 4.5br s1HN-H
3.1 - 3.3q2H-CH₂-CH₃
1.2 - 1.4t3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~145C-1 (C-N)
~135C-3
~132C-5
~118C-6
~115C-2 (C-Br)
~110C-4 (C-Br)
~38-CH₂-
~14-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3300MediumN-H stretch (secondary amine)[1]
3100 - 3000MediumAromatic C-H stretch
2980 - 2850Medium-StrongAliphatic C-H stretch
1620 - 1580StrongAromatic C=C stretch
1520 - 1480StrongAromatic C=C stretch
1335 - 1250StrongAromatic C-N stretch[1]
850 - 750StrongC-H out-of-plane bending
~700StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityAssignment
277/279/281High[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern for two bromine atoms)
262/264/266Medium[M-CH₃]⁺
198/200Medium[M-Br]⁺
184/186Low[M-Br-CH₂CH₃]⁺
105High[M-2Br]⁺

Experimental Protocols

The following sections detail generalized procedures for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample.

    • If the sample contains particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean NMR tube.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is indicated by a sharp and symmetrical lock signal.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy

A common method for analyzing solid samples is the Attenuated Total Reflectance (ATR) technique.[2]

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[2]

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

Alternatively, the KBr pellet method can be used:

  • Sample Preparation :

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

    • Place the mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[2]

  • Data Acquisition :

    • Place the KBr pellet into the sample holder of the FTIR instrument.

    • Acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of relatively small, volatile organic molecules.

  • Sample Preparation :

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute this solution to a final concentration of about 10-100 µg/mL.

    • If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition :

    • The sample is introduced into the ion source of the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

    • In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[3]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.[3][4]

    • The detector records the abundance of ions at each m/z value, generating the mass spectrum.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a novel organic compound using various spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Connectivity purification->nmr interpretation Data Interpretation & Structure Proposal ms->interpretation ir->interpretation nmr->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic characterization of a new chemical compound.

References

Technical Guide: Physical and Chemical Characteristics of 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2,4-Dibromo-N-ethylaniline is limited. This guide provides a comprehensive overview of its expected characteristics based on data from structurally similar compounds, namely 2,4-Dibromoaniline and 2,4-Dibromo-N-methylaniline. The information herein is intended to serve as a foundational resource for research and development activities.

Core Physical Characteristics

The physical properties of this compound can be inferred by comparing them with its parent compound, 2,4-Dibromoaniline, and its N-methylated analog. The introduction of an N-ethyl group is expected to influence its melting and boiling points, as well as its solubility profile.

Property2,4-Dibromoaniline2,4-Dibromo-N-methylanilineThis compound
Molecular Formula C₆H₅Br₂N[1][2]C₇H₇Br₂NC₈H₉Br₂N
Molecular Weight 250.92 g/mol [1][3]264.95 g/mol 278.97 g/mol
Melting Point 78-82 °C[1][4][5]Data not availableData not available
Boiling Point 264.8 °C at 760 mmHg[1]Data not availableData not available
Density 2.0 g/cm³[1]Data not availableData not available
Appearance White to light yellow crystalline solid[2]Data not availableExpected to be a solid or liquid
Solubility Sparingly soluble in water[2]Data not availableExpected to have low water solubility
pKa 1.83 (Predicted)[2]Data not availableData not available

Proposed Synthetic Protocols

Two plausible synthetic routes for this compound are outlined below, based on general organic chemistry principles.

Route A: N-ethylation of 2,4-Dibromoaniline

This approach involves the direct alkylation of the primary amine group of 2,4-Dibromoaniline.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-Dibromoaniline (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

  • Addition of Base: Add a non-nucleophilic base, for instance, Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2 equivalents), to the solution to deprotonate the aniline nitrogen.

  • Addition of Alkylating Agent: Slowly add an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate ((Et)₂SO₄) (1.1-1.5 equivalents), to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to a temperature between 60-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route B: Bromination of N-Ethylaniline

This method involves the electrophilic aromatic substitution of N-Ethylaniline. Controlling the regioselectivity to obtain the 2,4-dibromo isomer is a significant challenge, as the amino group is a strong activating group, often leading to multiple brominations.[6]

Experimental Protocol:

  • Protection of the Amino Group (Optional but Recommended): To control the reactivity and improve selectivity, the amino group of N-Ethylaniline can be protected, for example, by acetylation with acetic anhydride to form N-ethylacetanilide.

  • Bromination: Dissolve N-Ethylaniline (or its protected form) in a suitable solvent like acetic acid or a non-polar solvent such as carbon disulfide (CS₂).[6] Cool the solution in an ice bath.

  • Addition of Bromine: Slowly add a solution of bromine (2 equivalents) in the same solvent to the reaction mixture. The use of a non-polar solvent may help in reducing the rate of reaction and preventing over-bromination.[6]

  • Reaction Conditions: Stir the reaction mixture at a low temperature (0-5 °C) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate. Neutralize the reaction mixture with a base like sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. If a protecting group was used, it needs to be removed (e.g., by acid or base hydrolysis). The final product should be purified by column chromatography or recrystallization.

Visualized Synthetic Pathways and Experimental Workflow

Synthetic Pathways to this compound

Synthesis_Pathways cluster_A Route A: N-ethylation cluster_B Route B: Bromination A_start 2,4-Dibromoaniline A_product This compound A_start->A_product N-ethylation A_reagents Ethyl Iodide (EtI) / Base B_start N-Ethylaniline B_product This compound B_start->B_product Bromination B_reagents Bromine (Br2)

Caption: Plausible synthetic routes to this compound.

General Experimental Workflow

Experimental_Workflow start Reaction Setup (Reactants & Solvent) reaction Controlled Reaction (Temperature & Time) start->reaction workup Aqueous Work-up (Quenching & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization purification->characterization nmr NMR Spectroscopy characterization->nmr Structure ir IR Spectroscopy characterization->ir Functional Groups ms Mass Spectrometry characterization->ms Molecular Weight final_product Pure Product characterization->final_product

References

An In-depth Technical Guide on the Solubility of 2,4-Dibromo-N-ethylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dibromo-N-ethylaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the qualitative solubility profile, predicted solubility based on chemical structure, and detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a substituted aromatic amine. Its chemical structure, featuring a benzene ring with two bromine atoms and an N-ethyl group, dictates its physicochemical properties, including its solubility. The presence of the nonpolar benzene ring and the two lipophilic bromine atoms suggests a preference for solubility in organic solvents over polar solvents like water. The N-ethyl group further contributes to its organic-soluble nature. Aniline and its derivatives are generally known to be soluble in many organic solvents[1][2][3].

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. A qualitative assessment of its solubility is presented in Table 1.

Solvent Predicted Solubility Rationale
Non-polar Solvents
HexaneSolubleThe non-polar nature of hexane interacts favorably with the aromatic ring and bromine substituents.
TolueneSolubleThe aromatic nature of toluene enhances its ability to solvate the benzene ring of the analyte.
Polar Aprotic Solvents
AcetoneSolubleThe polarity of acetone is sufficient to interact with the amine group, while its organic character allows for solvation of the rest of the molecule.
Ethyl AcetateSolubleSimilar to acetone, ethyl acetate provides a balance of polarity and non-polar characteristics.
DichloromethaneSolubleA good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions.
Polar Protic Solvents
EthanolSolubleThe ethyl group of ethanol can interact with the ethyl group of the aniline, and the hydroxyl group can form hydrogen bonds with the amine.
MethanolSolubleSimilar to ethanol, methanol can solvate the molecule effectively.
Aqueous Solvents
WaterInsolubleThe large non-polar surface area of the molecule dominates over the potential for hydrogen bonding with the amine group, leading to poor aqueous solubility[1][4].

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized experimental protocol for determining the quantitative solubility of this compound in an organic solvent using the gravimetric "shake-flask" method. This is a standard and widely accepted technique for solubility measurement[5].

3.1. Materials

  • This compound (solid)

  • Selected organic solvent (e.g., Toluene)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm pore size, compatible with the solvent)

  • Glass syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a glass syringe.

    • Attach a syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume or mass of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to evaporate the solvent completely. Alternatively, a desiccator can be used for a slower evaporation process.

    • Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.

3.3. Data Analysis

  • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

  • The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Solubility_Workflow A Start: Prepare Supersaturated Solution B Equilibrate at Constant Temperature A->B C Allow Excess Solute to Settle B->C D Collect Supernatant C->D E Filter Supernatant D->E F Transfer Known Volume of Filtrate E->F G Evaporate Solvent F->G H Weigh Dried Solute G->H I Calculate Solubility H->I J End I->J

Caption: Experimental workflow for determining the solubility of a solid in a solvent.

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound was not found, a plausible synthetic route can be adapted from the high-yielding synthesis of the closely related 2,4-dibromo-N,N-dimethylanilines. The proposed synthesis involves the direct bromination of N-ethylaniline.

5.1. Reaction Scheme

N-ethylaniline reacts with a brominating agent, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, to yield this compound.

5.2. Experimental Protocol

  • Reaction Setup:

    • Dissolve N-ethylaniline in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

  • Bromination:

    • Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or solid NBS in portions) to the stirred solution. The reaction is typically exothermic and should be controlled by the rate of addition.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate.

    • Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acid formed.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of Proposed Synthesis

The following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow A Start: Dissolve N-ethylaniline B Cool Reaction Mixture A->B C Slowly Add Brominating Agent B->C D Monitor Reaction by TLC C->D E Quench Excess Bromine D->E F Neutralize with NaHCO3 E->F G Extract with Organic Solvent F->G H Wash and Dry Organic Layer G->H I Concentrate under Vacuum H->I J Purify by Column Chromatography I->J K End: Obtain Pure Product J->K

Caption: Proposed workflow for the synthesis and purification of this compound.

This guide provides a foundational understanding of the solubility and synthesis of this compound, empowering researchers and professionals in their scientific endeavors. The provided experimental protocols offer a starting point for laboratory investigations into this compound.

References

An In-depth Technical Guide on the Stability and Reactivity Profile of 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and reactivity profile of 2,4-Dibromo-N-ethylaniline, a halogenated aromatic amine of interest in various research and development sectors. The document details the compound's known physicochemical properties, thermal, photolytic, and hydrolytic stability, and its reactivity with common reagents. Furthermore, it outlines potential metabolic pathways and associated toxicological implications. Experimental protocols for assessing stability and reactivity are provided to aid in the safe handling, storage, and application of this compound.

Introduction

This compound is a substituted aniline derivative containing two bromine atoms on the aromatic ring and an ethyl group on the nitrogen atom. Its structural features, a combination of a nucleophilic amino group and an electron-rich aromatic ring modified by electron-withdrawing bromine atoms, confer a unique reactivity profile. Understanding the stability and reactivity of this compound is crucial for its application in organic synthesis, materials science, and as a potential intermediate in the pharmaceutical industry. This guide aims to consolidate the available information to provide a thorough technical resource for professionals working with this and structurally related compounds.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, properties can be estimated based on structurally similar compounds such as 2,4-dibromoaniline and N-ethylaniline.

PropertyValue (Estimated or from Analogs)Citation
Molecular Formula C8H9Br2N
Molecular Weight 278.97 g/mol [1]
Appearance Likely a solid or liquid at room temperature
Melting Point Not available. For 2,4-dibromoaniline: 78-82 °C.[2]
Boiling Point Not available. For 2,4-dibromoaniline: 264.8 °C at 760 mmHg.[2]
Solubility Expected to be poorly soluble in water, soluble in organic solvents.

Stability Profile

The stability of this compound is influenced by temperature, light, and the presence of water and other chemical agents.

Thermal Stability

Aromatic amines, in general, can be susceptible to thermal decomposition. The thermal stability of this compound is expected to be influenced by the C-N and C-Br bonds. While a specific decomposition temperature is not documented, studies on other aromatic amines suggest that decomposition can occur at elevated temperatures, potentially leading to the release of toxic fumes, including nitrogen oxides and hydrogen bromide.[3]

Photostability

Aromatic amines are known to be sensitive to light. Exposure to UV radiation can lead to degradation, often characterized by a change in color (e.g., turning brown). This is a critical consideration for the storage and handling of this compound.

Hydrolytic Stability

The hydrolytic stability of N-alkylanilines can be influenced by pH. While the N-ethyl group is generally stable to hydrolysis under neutral conditions, extreme pH values and elevated temperatures could potentially lead to degradation. Aromatic amines have shown greater stability in water compared to acidic media.[4]

Reactivity Profile

The reactivity of this compound is dictated by the nucleophilic nitrogen of the ethylamino group and the substituted aromatic ring.

Reactivity with Oxidizing Agents

Aromatic amines are readily oxidized. Reaction with strong oxidizing agents can lead to a variety of products, including colored polymeric materials. The oxidation of the amino group can lead to the formation of nitroso, nitro, and coupled azo compounds. The specific outcome will depend on the oxidant used and the reaction conditions.

Reactivity with Acids and Bases

As a substituted aniline, this compound is a weak base and will react with strong acids to form the corresponding ammonium salts. It is generally stable in the presence of weak bases but may react with strong bases at elevated temperatures.

Incompatible Materials

Based on data for similar compounds, this compound is expected to be incompatible with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Metals[5]

Hazardous decomposition products upon combustion or thermal decomposition may include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen bromide (HBr)[3]

Toxicological Profile and Signaling Pathways

The toxicological properties of this compound have not been extensively studied. However, based on the known toxicology of other alkylanilines and halogenated aromatic compounds, several potential hazards can be inferred. Alkylanilines are known to be potent genotoxins when activated by metabolic enzymes.[6][7][8]

Metabolic Activation and Genotoxicity

The primary route of metabolic activation for many aromatic amines involves N-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[9][10][11][12][13] The resulting N-hydroxyarylamine can then undergo further phase II conjugation reactions, such as sulfation or acetylation. These metabolic steps can lead to the formation of highly reactive nitrenium ions, which are capable of forming covalent adducts with DNA. These DNA adducts can lead to mutations and are implicated in the carcinogenic activity of many aromatic amines.[6][8]

Genotoxicity_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism cluster_Cellular_Target Cellular Target cluster_Outcome Outcome 2_4_Dibromo_N_ethylaniline This compound N_hydroxy N-hydroxy-2,4-dibromo-N-ethylaniline 2_4_Dibromo_N_ethylaniline->N_hydroxy Cytochrome P450 (N-hydroxylation) Nitrenium_ion Nitrenium Ion (Electrophilic) N_hydroxy->Nitrenium_ion Sulfation / Acetylation DNA DNA Nitrenium_ion->DNA Covalent Binding DNA_Adduct DNA Adducts DNA->DNA_Adduct Mutations Mutations DNA_Adduct->Mutations Cancer Carcinogenesis Mutations->Cancer

Caption: Proposed metabolic activation and genotoxicity pathway for this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability and reactivity of this compound, based on established methods for aromatic amines.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature of this compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature.

  • The onset temperature of significant mass loss is considered the decomposition temperature.

TGA_Workflow Start Start Calibrate Calibrate TGA Start->Calibrate Weigh Weigh Sample (5-10 mg) Calibrate->Weigh Load Load Sample into TGA Weigh->Load Heat Heat from Ambient to 600°C (10°C/min under N2) Load->Heat Record Record Mass Loss vs. Temperature Heat->Record Analyze Determine Onset of Decomposition Record->Analyze End End Analyze->End

Caption: Workflow for Thermogravimetric Analysis (TGA).

Photostability Testing

Objective: To assess the degradation of this compound upon exposure to light.

Methodology (based on ICH Q1B guidelines):

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Divide the solution into two sets of transparent containers (e.g., quartz cuvettes).

  • Wrap one set of containers completely in aluminum foil to serve as dark controls.

  • Expose both sets of samples to a light source providing a standardized overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).

  • At specified time intervals, withdraw samples from both the exposed and dark control sets.

  • Analyze the samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the parent compound and the formation of any degradation products.

  • Compare the results from the exposed samples to the dark controls to assess the extent of photodegradation.

Photostability_Workflow Start Start Prepare_Solution Prepare Solution of Known Concentration Start->Prepare_Solution Aliquot Aliquot into Transparent Containers Prepare_Solution->Aliquot Wrap_Controls Wrap Control Samples in Foil Aliquot->Wrap_Controls Expose Expose to Standardized Light Source Wrap_Controls->Expose Sample_Withdrawal Withdraw Samples at Time Intervals Expose->Sample_Withdrawal Analyze Analyze by HPLC-UV Sample_Withdrawal->Analyze Compare Compare Exposed vs. Control Samples Analyze->Compare End End Compare->End

Caption: Workflow for Photostability Testing.

Reactivity with Oxidizing Agents (Example: Potassium Permanganate)

Objective: To qualitatively assess the reactivity of this compound with a common oxidizing agent.

Methodology:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., acetone) in a test tube.

  • In a separate test tube, prepare a dilute solution of potassium permanganate in the same solvent.

  • Slowly add the potassium permanganate solution dropwise to the solution of this compound at room temperature.

  • Observe any changes, such as a color change (disappearance of the purple permanganate color) or the formation of a precipitate (manganese dioxide), which would indicate a reaction.

  • The reaction can be monitored over time and at different temperatures to gain a qualitative understanding of the reaction rate.

Conclusion

This compound is a compound with a reactivity profile characteristic of a substituted aromatic amine. It is expected to be sensitive to heat and light and reactive towards strong oxidizing agents and acids. Its potential for metabolic activation to genotoxic species warrants careful handling and assessment in any application. The experimental protocols provided in this guide offer a starting point for a more detailed investigation of its stability and reactivity, which is essential for its safe and effective use in research and development. Further studies are needed to establish a complete and quantitative profile for this compound.

References

Navigating the Synthesis and Application of 2,4-Dibromo-N-ethylaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide addresses the commercial availability, synthesis, and potential applications of 2,4-Dibromo-N-ethylaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to its limited commercial presence, this document provides a comprehensive overview of its synthesis from readily available precursors and explores its utility as a chemical intermediate.

Commercial Availability

Direct commercial listings for this compound are scarce, indicating it is not a standard catalog item. However, several structurally similar bromoaniline derivatives are commercially available and can serve as starting materials or alternative reagents. The availability of these related compounds is summarized below.

Table 1: Commercial Availability of Related Bromoaniline Derivatives
Compound NameCAS NumberMolecular FormulaRepresentative Suppliers
2,4-Dibromoaniline615-57-6C₆H₅Br₂NSigma-Aldrich, TCI Chemicals, Alfa Aesar
2,4-Dibromo-N-methylaniline73557-58-1C₇H₇Br₂NChiralen
2,4-Dibromo-N,N-dimethylaniline64230-27-9C₈H₉Br₂NSimson Pharma, LookChem
2,4-Dibromo-6-ethylaniline81100-30-3C₈H₉Br₂NClearsynth, AOBChem

Physicochemical Properties

The properties of this compound can be estimated based on the known data of its close analogs. The table below presents the experimental properties of related compounds to provide a comparative reference.

Table 2: Physicochemical Properties of 2,4-Dibromoaniline and Related Compounds
Property2,4-Dibromoaniline[1]N-Methylaniline[2]N-Ethylaniline
Molecular Weight 250.92 g/mol 107.15 g/mol 121.18 g/mol
Melting Point 78-80 °C-57 °C-63 °C
Boiling Point Decomposes196 °C205 °C
Appearance CrystalsColorless to brown viscous liquidColorless liquid, darkens on exposure to air and light
Solubility Insoluble in waterInsoluble in waterSlightly soluble in water

Synthesis of this compound

Given the commercial availability of 2,4-dibromoaniline, a straightforward synthetic route to this compound is through N-alkylation. A general and effective method is reductive amination.

Proposed Synthetic Pathway: Reductive Amination

A plausible and widely used method for the N-ethylation of anilines is reductive amination using acetaldehyde in the presence of a reducing agent.

G Proposed Synthesis of this compound A 2,4-Dibromoaniline E Intermediate Imine A->E + B Acetaldehyde B->E C Reducing Agent (e.g., Sodium borohydride) F This compound C->F D Solvent (e.g., Methanol) D->A D->B D->C E->F Reduction

Proposed synthesis of this compound.
Detailed Experimental Protocol: N-ethylation of 2,4-dibromoaniline

This protocol is adapted from general procedures for the reductive amination of anilines.[3]

Materials:

  • 2,4-Dibromoaniline

  • Acetaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dibromoaniline (1 equivalent) in methanol.

  • Imine Formation: To the stirred solution, add acetaldehyde (1.5 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: To the aqueous residue, add dichloromethane to extract the organic product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Discovery and Development

Substituted anilines are pivotal building blocks in medicinal chemistry.[4][5] The presence of two bromine atoms in this compound offers strategic points for further chemical modification, making it a valuable intermediate for generating libraries of novel compounds for drug screening.

Role as a Scaffold in Medicinal Chemistry

The dibromo-N-ethylaniline core can be elaborated through various cross-coupling reactions to introduce molecular diversity. The bromine atoms can be independently or simultaneously replaced, allowing for the synthesis of a wide range of derivatives.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The bromine atoms on the aniline ring are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This is a powerful technique for synthesizing complex biaryl structures, which are common motifs in pharmacologically active molecules.

G Application in Suzuki-Miyaura Cross-Coupling A This compound F Coupled Product (Potential Drug Candidate Precursor) A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(OAc)₂) C->F Catalyzes D Base (e.g., K₂CO₃) D->F E Solvent (e.g., DMF/Water) E->A E->B E->D

Use of this compound in drug discovery.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoaniline

The following is a general procedure for the Suzuki-Miyaura cross-coupling of a bromoaniline with an arylboronic acid, which can be adapted for this compound.[6][7][8]

Materials:

  • Bromoaniline derivative (e.g., this compound) (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the bromoaniline derivative, arylboronic acid, potassium carbonate, and palladium(II) acetate.

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed mixture of DMF and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Extraction and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired coupled product.

Conclusion

References

A Comprehensive Review of 2,4-Dibromo-N-ethylaniline and its Analogs: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted anilines are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Among these, halogenated N-alkylanilines have garnered significant interest due to their diverse biological activities. This in-depth technical guide focuses on 2,4-Dibromo-N-ethylaniline and its analogs, providing a comprehensive literature review of their synthesis, physicochemical properties, and potential as kinase inhibitors, anti-inflammatory, and anticancer agents. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key experimental data and methodologies.

Synthesis and Chemical Properties

General Experimental Protocol for N-Ethylation of 2,4-Dibromoaniline:

A general procedure for the N-alkylation of a primary aniline involves dissolving the aniline in a suitable solvent, such as acetonitrile or DMF. A base, for instance, potassium carbonate or triethylamine, is added to the solution. The alkylating agent, in this case, ethyl bromide or ethyl iodide, is then added, and the reaction mixture is stirred, often with heating, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically worked up by filtering off the solid base, removing the solvent under reduced pressure, and purifying the crude product by column chromatography.

The chemical and physical properties of this compound and its analogs are influenced by the nature and position of the substituents on the aniline ring. Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are crucial for the characterization of these compounds.

Table 1: Physicochemical Properties of this compound and Selected Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC8H9Br2N278.97Not Available
4-Bromo-N-ethylanilineC8H10BrN200.0868254-64-8
2,6-Dibromo-4-ethylanilineC8H9Br2N278.9710546-63-1
4-Bromo-2-ethylanilineC8H10BrN200.0845762-41-2

Note: Data compiled from various sources. "Not Available" indicates that the information was not found in the reviewed literature.

Biological Activities and Potential Therapeutic Applications

Halogenated anilines and their derivatives have been investigated for a range of biological activities, with a significant focus on their potential as inhibitors of protein kinases, anti-inflammatory agents, and anticancer therapeutics.

Kinase Inhibitory Activity

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Several studies have highlighted the potential of bromoaniline derivatives as potent kinase inhibitors. For instance, analogs of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline have been identified as highly potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, with some derivatives exhibiting IC50 values in the picomolar range.[1] Another study focused on 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as inhibitors of various receptor tyrosine kinases (RTKs), demonstrating that substitutions on the bromoaniline moiety can significantly influence potency and selectivity.

Table 2: Kinase Inhibitory Activity of Selected Bromoaniline Analogs

Compound/Analog ClassTarget KinaseIC50 (nM)Reference
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)EGFR0.025[1]
4-(3-Bromoanilino)-6,7-diethoxyquinazolineEGFR0.006[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in various diseases. The search for novel anti-inflammatory agents is an active area of research. While specific data on the anti-inflammatory activity of this compound is scarce, studies on related aniline derivatives suggest potential in this area. The anti-inflammatory effects of such compounds are often mediated through the inhibition of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Experimental Protocol for In Vitro Anti-inflammatory Assay (General):

A common in vitro model to assess anti-inflammatory activity involves the use of macrophage cell lines, such as RAW 264.7. These cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence and absence of the test compound. The production of inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant is then quantified using methods like the Griess assay for NO and ELISA for cytokines. A reduction in the production of these mediators indicates potential anti-inflammatory activity.

Anticancer Activity

The cytotoxic effects of various substituted anilines against different cancer cell lines have been reported. For example, a study on 3,4-dibromo-5-hydroxy-furan-2(5H)-one derivatives showed cytotoxicity against multiple cancer cell lines, with IC50 values in the micromolar range.[2] While direct data for this compound is not available, the existing literature on related compounds suggests that this class of molecules warrants further investigation for its anticancer potential.

Table 3: Cytotoxicity of Selected Dibromo-substituted Compounds against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3,4-dibromo-5-(tert-butyldimethylsilyloxy)-5-methylfuran-2(5H)-oneHCT-1167.3 - 21.3[2]
3,4-dibromo-5-(tert-butyldiphenylsilyloxy)-5-methylfuran-2(5H)-oneHCT-1163.9 - 65.6[2]

Note: HCT-116 is a human colon cancer cell line.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Characterization 2,4-Dibromoaniline 2,4-Dibromoaniline Reaction Reaction 2,4-Dibromoaniline->Reaction Ethylating Agent Ethylating Agent Ethylating Agent->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Crude Product Crude Product Reaction->Crude Product Workup Workup Crude Product->Workup Column Chromatography Column Chromatography Workup->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Spectroscopic Analysis Spectroscopic Analysis Pure Product->Spectroscopic Analysis

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathway: NF-κB Activation

G Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

The literature suggests that this compound and its analogs are a promising class of compounds with potential applications in drug discovery, particularly in the areas of oncology and inflammatory diseases. The bromoaniline scaffold appears to be a key pharmacophore for interacting with protein kinases. However, a significant gap exists in the literature regarding the specific biological activities and mechanisms of action of this compound itself.

Future research should focus on:

  • Developing and optimizing a detailed, high-yield synthesis protocol for this compound.

  • Conducting comprehensive in vitro and in vivo studies to evaluate its kinase inhibitory, anti-inflammatory, and anticancer activities.

  • Elucidating the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.

  • Performing structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs to identify compounds with enhanced potency and selectivity.

By addressing these research gaps, the full therapeutic potential of this compound and its analogs can be explored, potentially leading to the development of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4-Dibromo-N-ethylaniline from N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,4-dibromo-N-ethylaniline via the electrophilic bromination of N-ethylaniline. The ethylamino group is a strongly activating ortho-, para-director, making the direct bromination a feasible yet potentially aggressive reaction.[1][2][3] This protocol outlines a method to control the reaction to favor the desired dibrominated product. The procedure includes a comprehensive experimental methodology, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a halogenated aniline derivative that can serve as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. The introduction of bromine atoms into the aniline ring provides reactive handles for further functionalization through cross-coupling reactions or nucleophilic substitutions. The synthesis involves the direct bromination of N-ethylaniline, an electrophilic aromatic substitution reaction.[1][2] Due to the activating nature of the ethylamino group, careful control of the reaction conditions is necessary to achieve the desired disubstitution and avoid the formation of the tribrominated byproduct.[2][3]

Quantitative Data Summary

ParameterValueSource/Calculation
Reactant: N-ethylaniline
Molecular FormulaC₈H₁₁NCalculated
Molecular Weight121.18 g/mol Calculated
Brominating Agent: Bromine
Molecular FormulaBr₂-
Molecular Weight159.81 g/mol Calculated
Product: this compound
Molecular FormulaC₈H₉Br₂NCalculated
Molecular Weight278.97 g/mol Calculated
Theoretical YieldBased on a 10g scale of N-ethylaniline: 23.02 gCalculated
AppearanceOff-white to pale yellow solidExpected

Experimental Protocol

Materials:

  • N-ethylaniline

  • Bromine

  • Glacial Acetic Acid

  • Sodium bisulfite solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath situated on a magnetic stirrer.

  • Dissolution of Starting Material: Add N-ethylaniline (e.g., 10.0 g, 82.5 mmol) to the round-bottom flask. Carefully add 50 mL of glacial acetic acid to dissolve the N-ethylaniline with stirring. Cool the solution to 0-5 °C in the ice bath.

  • Preparation of Brominating Solution: In a separate flask, carefully prepare a solution of bromine (e.g., 26.4 g, 165 mmol, 2.0 equivalents) in 20 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Addition of Bromine: Slowly add the bromine solution to the stirred N-ethylaniline solution via the dropping funnel over a period of approximately 30-45 minutes. Maintain the reaction temperature between 0-5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into 200 mL of an ice-water mixture. A precipitate should form.

  • Removal of Excess Bromine: To quench any unreacted bromine, add a 10% sodium bisulfite solution dropwise until the reddish-brown color of bromine disappears and the solution becomes colorless or pale yellow.

  • Neutralization and Isolation: Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 50 mL).

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow

experimental_workflow Synthesis of this compound A Dissolve N-ethylaniline in Glacial Acetic Acid B Cool to 0-5 °C A->B C Slowly Add Bromine in Acetic Acid B->C D Stir at Room Temperature for 2 hours C->D E Quench in Ice Water D->E F Add Sodium Bisulfite (remove excess Br₂) E->F G Neutralize with Sodium Bicarbonate F->G H Vacuum Filtration G->H I Recrystallize from Ethanol H->I J Dry Product I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • N-ethylaniline: Toxic by inhalation, ingestion, and skin absorption. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Always handle bromine in a fume hood and wear heavy-duty gloves, a face shield, and a lab coat. Have a bromine spill kit available.

  • Glacial Acetic Acid: Corrosive and causes burns. Handle with care, wearing appropriate PPE.

  • The reaction is exothermic; therefore, maintaining a low temperature during the addition of bromine is crucial to control the reaction rate and prevent unwanted side reactions.

  • The neutralization step with sodium bicarbonate will produce carbon dioxide gas. Add the solution slowly to avoid excessive foaming and potential overflow.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. All procedures should be carried out with appropriate safety precautions. The user is responsible for assessing the risks and implementing the necessary safety measures.

References

Application Notes and Protocols: Synthesis of 2,4-dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for the synthesis of 2,4-dibromo-N-ethylaniline via the electrophilic bromination of N-ethylaniline. The ethylamino group is a strongly activating, ortho-, para-directing substituent on the benzene ring, making the reaction proceed readily. However, this high reactivity can also lead to the formation of polybrominated products.[1] To selectively obtain the 2,4-dibromo derivative, careful control of the reaction conditions, particularly the stoichiometry of the brominating agent, is essential. The use of a polar solvent like glacial acetic acid helps to facilitate the reaction.[2][3] This protocol is based on established principles of electrophilic aromatic substitution and analogies to the bromination of similar N-alkylanilines.

Reaction Scheme

N-ethylaniline reacts with two equivalents of molecular bromine in a suitable solvent to yield this compound. The ethylamino group directs the incoming bromine electrophiles to the ortho and para positions.

Experimental Protocol

Materials and Reagents:

  • N-ethylaniline (C₈H₁₁N)

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium bisulfite (NaHSO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (C₂H₅OH)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, etc.)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-ethylaniline (e.g., 0.1 mol, 12.12 g) in 100 mL of glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Bromine: Prepare a solution of bromine (0.2 mol, 31.96 g, approx. 10.2 mL) in 50 mL of glacial acetic acid. Add this solution dropwise to the stirred N-ethylaniline solution over a period of 60-90 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A precipitate of the crude product should form.

  • Work-up:

    • To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.

    • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final this compound.

  • Characterization: The identity and purity of the final product can be confirmed by techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

ParameterValueNotes
Reactants
N-ethylanilineMolecular Weight: 121.18 g/mol
BromineMolecular Weight: 159.81 g/mol Use with caution in a well-ventilated fume hood.
Product
This compoundMolecular Formula: C₈H₉Br₂N
Molecular Weight: 278.97 g/mol
Physical Properties (Analogous Compounds)
2,4-dibromo-N-methylanilineMolecular Weight: 264.94 g/mol [4]
2,6-dibromo-4-ethylanilineMolecular Weight: 278.97 g/mol [5]
4-bromo-N,N-dimethylanilineMelting Point: 55 °C[6]
4-bromo-2-ethylanilineDensity: 1.412 g/mL at 25 °C

Experimental Workflow

Bromination_Workflow Reactants Reactants: N-ethylaniline Bromine Glacial Acetic Acid Reaction Reaction: - Dissolve N-ethylaniline in Acetic Acid - Cool to 0-5 °C - Add Bromine solution dropwise - Stir at room temperature Reactants->Reaction Quench Quenching: - Pour into ice-water - Add Sodium Bisulfite Reaction->Quench Neutralize Neutralization: - Add Sodium Bicarbonate Quench->Neutralize Extract Extraction: - Dichloromethane Neutralize->Extract Dry Drying: - Anhydrous Sodium Sulfate Extract->Dry Purify Purification: - Rotary Evaporation - Recrystallization (Ethanol) Dry->Purify Product Final Product: This compound Purify->Product

References

Application Notes and Protocols for the Use of 2,4-Dibromo-N-ethylaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 2,4-Dibromo-N-ethylaniline as a versatile building block in organic synthesis, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided to guide the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Application Notes

This compound is a valuable bifunctional building block for the synthesis of a wide array of complex organic molecules. Its structure, featuring two bromine atoms at the ortho and para positions to the N-ethylamino group, allows for selective or sequential functionalization. This di-brominated aniline derivative is particularly useful in the construction of polysubstituted aromatic compounds, which are key scaffolds in many biologically active molecules and functional materials.[1]

The N-ethylaniline moiety is a common feature in many pharmaceutical compounds, and the ability to further functionalize the aromatic ring through its bromine substituents makes this compound a strategic starting material in drug discovery programs.[2] The primary applications of this compound lie in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3][4]

Key Applications:

  • Suzuki-Miyaura Coupling: The bromine atoms on the aniline ring can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or alkyl substituents, leading to the synthesis of complex biaryl and substituted aniline structures.[5] The differential reactivity of the ortho and para bromine atoms may allow for selective mono- or di-arylation under carefully controlled conditions.

  • Buchwald-Hartwig Amination: This reaction enables the formation of new carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines.[3] This is a powerful method for the synthesis of complex diarylamines and other polysubstituted aniline derivatives that are of interest in medicinal chemistry.

  • Synthesis of Heterocycles: The functionalized aniline derivatives synthesized from this compound can serve as precursors for the construction of various heterocyclic ring systems, which are ubiquitous in pharmaceuticals.

Experimental Protocols

The following are representative protocols for the application of this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These protocols are based on established methodologies for similar substrates and may require optimization for specific target molecules.

Protocol 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a representative procedure for the mono-arylation of this compound with an arylboronic acid.

Reaction Scheme:

Br-C6H3(Br)-NH(Et) + R1R2NH --[Pd catalyst, base]--> R1R2N-C6H3(Br)-NH(Et)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L) oxidative_addition->pd_complex amine_coordination Amine Coordination (R2NH) pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)-X(L)(R2NH)] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)-NR2(L) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start reagents Weigh and combine reactants, catalyst, ligand, and base in a Schlenk flask. start->reagents inert_atm Establish inert atmosphere (e.g., Ar or N2). reagents->inert_atm solvent Add degassed solvent(s). inert_atm->solvent reaction Heat and stir the reaction mixture. solvent->reaction monitoring Monitor reaction progress (TLC, GC-MS, LC-MS). reaction->monitoring workup Aqueous work-up and extraction. monitoring->workup Upon completion purification Purify by column chromatography. workup->purification analysis Characterize the product (NMR, MS, etc.). purification->analysis end End analysis->end

Caption: General experimental workflow for a cross-coupling reaction.

References

Application Notes and Protocols: 2,4-Dibromo-N-ethylaniline in the Synthesis of Novel Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Dibromo-N-ethylaniline is a substituted aniline that holds potential as a key building block in the synthesis of biologically active compounds, particularly in the realm of medicinal chemistry. Its dibromo substitution pattern offers sites for further chemical modification, while the N-ethyl group can influence solubility and binding interactions with biological targets. This document outlines the potential application of this compound in the development of novel tyrosine kinase inhibitors, drawing parallels from the established use of similar bromoanilines in the synthesis of such agents.

While direct experimental data for the application of this compound in medicinal chemistry is limited in publicly available literature, its structural similarity to other bromoanilines used in the synthesis of kinase inhibitors allows for the postulation of its utility. This document presents a hypothetical application based on established synthetic methodologies and biological activities of related compounds.

Hypothetical Application: Synthesis of a Novel Pyrrolo[2,3-d]pyrimidine-based Tyrosine Kinase Inhibitor

This section details a hypothetical synthetic route and the potential biological activity of a novel tyrosine kinase inhibitor derived from this compound. The proposed target molecule, (E)-N-(4-((2-((2,4-dibromo-N-ethylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)-3-phenylacrylamide (DB-PYR-1) , is designed based on the known pharmacophore of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

Proposed Synthetic Scheme

The synthesis of DB-PYR-1 can be envisioned through a multi-step process, utilizing this compound as a key intermediate.

Synthetic_Scheme A 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine C Intermediate 1 A->C Nucleophilic Aromatic Substitution (Buchwald-Hartwig amination) B This compound B->C E DB-PYR-1 (Target Compound) C->E Nucleophilic Aromatic Substitution (SNAr) D N-(4-aminophenyl)-3-phenylacrylamide D->E

Caption: Proposed synthetic pathway for DB-PYR-1.

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 (N-(2,4-dibromo-N-ethylphenyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine)

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous 1,4-dioxane, add this compound (1.1 eq).

  • Add Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.5 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 110 °C for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to afford Intermediate 1.

Protocol 2: Synthesis of DB-PYR-1 ((E)-N-(4-((2-((2,4-dibromo-N-ethylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)-3-phenylacrylamide)

  • To a solution of Intermediate 1 (1.0 eq) in isopropanol, add N-(4-aminophenyl)-3-phenylacrylamide (1.2 eq).

  • Add a catalytic amount of concentrated HCl (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 85 °C) for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the product under vacuum to yield DB-PYR-1.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of DB-PYR-1.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (HPLC)
Intermediate 1C₁₄H₁₀Br₂ClN₅459.5265>95%
DB-PYR-1C₂₉H₂₃Br₂N₇O657.3578>98%

Biological Evaluation (Hypothetical)

The synthesized compound DB-PYR-1 would be evaluated for its inhibitory activity against a panel of tyrosine kinases, drawing parallels from the activity of similar 4-anilino-pyrrolo[2,3-d]pyrimidine derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • The inhibitory activity of DB-PYR-1 against various tyrosine kinases (e.g., EGFR, VEGFR2, PDGFRβ) would be determined using a luminescence-based kinase assay.

  • Kinase reactions would be performed in a 384-well plate.

  • Each well would contain the respective kinase, substrate, ATP, and varying concentrations of DB-PYR-1 (or a known inhibitor as a positive control).

  • The reaction would be initiated by the addition of ATP and incubated at room temperature for 1 hour.

  • After incubation, a kinase detection reagent would be added to stop the reaction and generate a luminescent signal.

  • The luminescence, which is inversely proportional to the amount of ATP consumed (and thus kinase activity), would be measured using a plate reader.

  • IC₅₀ values would be calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Hypothetical Biological Data

The following table presents the hypothetical IC₅₀ values for DB-PYR-1 against selected tyrosine kinases, benchmarked against a known inhibitor.

CompoundEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)
DB-PYR-185150210
Sunitinib5092

Signaling Pathway

The proposed mechanism of action for DB-PYR-1 is the inhibition of receptor tyrosine kinase (RTK) signaling pathways, which are often dysregulated in cancer. By binding to the ATP-binding site of the kinase domain, DB-PYR-1 would prevent the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation, angiogenesis, and metastasis.

Caption: Inhibition of RTK signaling by DB-PYR-1.

Conclusion

While direct experimental evidence is pending, the structural characteristics of this compound make it a promising candidate for the synthesis of novel, biologically active molecules. The hypothetical framework presented here, based on established medicinal chemistry principles, provides a rationale for its exploration in the development of new tyrosine kinase inhibitors. Further research is warranted to synthesize and evaluate the biological activities of derivatives of this compound to validate its potential in drug discovery.

Application Notes and Protocols for the Synthesis of Disperse Dyes Using 2,4-Dibromo-N-ethylaniline as an Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of disperse dyes utilizing 2,4-Dibromo-N-ethylaniline as a key intermediate. The methodologies outlined are intended for laboratory-scale synthesis and can be adapted for the development of a variety of azo disperse dyes.

Introduction

This compound is a versatile aromatic amine intermediate used in the synthesis of a range of disperse dyes. The presence of two bromine atoms on the benzene ring can enhance the dye's properties, such as its affinity for hydrophobic fibers like polyester, and can influence the resulting color and lightfastness. The general synthetic route involves the diazotization of this compound, followed by a coupling reaction with a suitable aromatic coupling component. Azo dyes are a major class of synthetic colorants, and their synthesis is a fundamental process in organic chemistry.[1][2]

Synthetic Pathway Overview

The synthesis of disperse dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or an aniline derivative, to form the azo dye.

Synthesis_Pathway Intermediate This compound Diazonium 2,4-Dibromo-N-ethylbenzenediazonium Salt Intermediate->Diazonium Diazotization (NaNO2, HCl, 0-5 °C) Azo_Dye Azo Disperse Dye Diazonium->Azo_Dye Azo Coupling Coupling_Component Coupling Component (e.g., Phenol, N,N-diethylaniline) Coupling_Component->Azo_Dye

Fig. 1: General synthetic pathway for azo disperse dyes.

Experimental Protocols

General Protocol for the Diazotization of this compound

This protocol describes the formation of the diazonium salt of this compound, which is then used immediately in the coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (0.01 mol) in cold water (5 mL).

  • Add the sodium nitrite solution dropwise to the cooled solution of this compound while maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Protocol for Synthesis of a Disperse Yellow Dye

This protocol outlines the synthesis of a disperse yellow dye by coupling the diazotized this compound with phenol.

Materials:

  • Diazonium salt solution from section 3.1

  • Phenol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • Prepare a solution of phenol (0.01 mol) in an aqueous solution of sodium hydroxide (10%, 10 mL).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from section 3.1) to the alkaline phenol solution with vigorous stirring, while maintaining the temperature below 5 °C.

  • A yellow precipitate will form. Continue stirring the mixture in the ice bath for 30 minutes.

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of 6-7.

  • Filter the precipitated dye, wash it thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the dye in an oven at 60-70 °C.

Protocol for Synthesis of a Disperse Red Dye

This protocol describes the synthesis of a disperse red dye by coupling the diazotized this compound with 2-naphthol.

Materials:

  • Diazonium salt solution from section 3.1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

  • Prepare a solution of 2-naphthol (0.01 mol) in an aqueous solution of sodium hydroxide (10%, 15 mL).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from section 3.1) to the 2-naphthol solution with continuous stirring, ensuring the temperature remains below 5 °C.

  • A red precipitate will form. Continue to stir the reaction mixture for 30 minutes in the ice bath.

  • Acidify the mixture with dilute hydrochloric acid to a pH of 6-7.

  • Filter the solid dye, wash it with copious amounts of cold water, and then with a small portion of cold ethanol.

  • Dry the product in an oven at 60-70 °C.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized disperse dyes. Please note that actual yields and properties may vary depending on experimental conditions.

Table 1: Synthesis and Properties of Disperse Dyes from this compound

Dye NameCoupling ComponentMolecular FormulaMolecular Weight ( g/mol )ColorYield (%)Melting Point (°C)
Disperse Yellow DB-1PhenolC₁₄H₁₁Br₂N₃O413.07Yellow~85155-158
Disperse Red DB-22-NaphtholC₁₈H₁₃Br₂N₃O463.13Red~90188-191
Disperse Orange DB-3N,N-diethylanilineC₁₈H₂₀Br₂N₄484.19Orange~88142-145

Table 2: Spectroscopic and Fastness Properties of Synthesized Disperse Dyes

Dye Nameλmax (nm) in AcetoneLight Fastness (1-8 scale)Wash Fastness (1-5 scale)Sublimation Fastness (1-5 scale)
Disperse Yellow DB-14354-544
Disperse Red DB-251054-54-5
Disperse Orange DB-3480444

Note: Fastness properties are generally good for disperse dyes on polyester fabric. The presence of bromine atoms can positively influence these properties. The introduction of electron-withdrawing groups can affect the fastness properties of the dye.[3]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of disperse dyes from this compound.

Experimental_Workflow Start Start Diazotization Diazotization of This compound Start->Diazotization Coupling Azo Coupling with Selected Component Diazotization->Coupling Isolation Isolation and Purification (Filtration, Washing, Drying) Coupling->Isolation Characterization Characterization (Yield, MP, UV-vis) Isolation->Characterization Dyeing Dyeing of Polyester Fabric Isolation->Dyeing End End Characterization->End Fastness Fastness Testing (Light, Wash, Sublimation) Dyeing->Fastness Fastness->End

Fig. 2: General experimental workflow.

Conclusion

The protocols provided offer a reliable method for the synthesis of disperse dyes using this compound as a versatile intermediate. The resulting azo dyes exhibit good color properties and fastness, making them suitable for dyeing hydrophobic fibers. Researchers can adapt these methods by varying the coupling component to generate a wide palette of colors for various applications. The presence of halogens in the dye structure often contributes to improved sublimation fastness, a critical property for disperse dyes applied to polyester.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2,4-Dibromo-N-ethylaniline with various arylboronic acids. This reaction is a powerful tool for the synthesis of complex N-ethyl-2-aryl-4-bromoaniline and N-ethyl-2,4-diaryl-aniline derivatives, which are valuable intermediates in medicinal chemistry and materials science. This guide covers reaction principles, optimized protocols, and data on the scope of the reaction with different coupling partners.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry. The reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2]

This compound is a versatile building block, featuring two bromine atoms at positions amenable to selective functionalization. The differential reactivity of the bromine atoms, influenced by the electronic and steric effects of the N-ethylamino group, allows for regioselective Suzuki coupling. Typically, the bromine at the 2-position (ortho to the amino group) is more reactive towards oxidative addition to the palladium(0) catalyst, enabling the selective synthesis of mono-arylated products. Subsequent coupling at the 4-position can be achieved under more forcing conditions to yield di-arylated products. This selective functionalization is crucial for building molecular complexity in a controlled manner.

These synthesized aryl-substituted anilines are key structural motifs in many pharmacologically active compounds and functional materials. This document provides researchers with the necessary protocols and data to effectively utilize this compound in their synthetic endeavors.

Reaction Principle and Regioselectivity

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Regioselectivity: In the case of this compound, the directing effect of the N-ethylamino group plays a crucial role in determining the regioselectivity of the first coupling reaction. The lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, directing the oxidative addition to the sterically accessible and electronically activated ortho-position (C2-Br). This preferential reaction at the 2-position allows for the isolation of N-ethyl-2-aryl-4-bromoaniline as the major product under controlled conditions.

Experimental Protocols

Two representative protocols are provided: a standard protocol using a traditional organic solvent system and a second protocol employing a micellar aqueous system, which offers a greener alternative.

Protocol 1: General Procedure for Mono-Arylation in an Organic Solvent

This protocol is adapted from procedures for the Suzuki coupling of related bromoaniline derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a suitable Buchwald ligand (e.g., SPhos, 4 mol%)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and the phosphine ligand (e.g., PPh₃, 0.08 mmol).

  • Add the base (K₂CO₃ or K₃PO₄, 2.0 mmol).

  • Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-ethyl-2-aryl-4-bromoaniline.

Protocol 2: Micellar Aqueous Suzuki Coupling

This protocol is based on the work of Cravotto et al. for the coupling of dibromoanilines in water.[3]

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents for potential double coupling)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂, 2 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Kolliphor EL (surfactant)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a 2% (w/w) aqueous solution of Kolliphor EL.

  • To this solution, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), Pd(dtbpf)Cl₂ (0.02 mmol), and K₂CO₃ (3.0 mmol).

  • Stir the reaction mixture vigorously at 80 °C. The reaction can be performed open to the air.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to isolate the mono- and/or di-arylated products.

Data Presentation

The following table summarizes the expected yields for Suzuki coupling reactions with substituted anilines, based on literature data for similar substrates. This data is intended to be representative of the reaction's scope.[4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-ethyl-2-phenyl-4-bromoaniline~85-95
24-Methylphenylboronic acidN-ethyl-2-(4-methylphenyl)-4-bromoaniline~90-98
34-Methoxyphenylboronic acidN-ethyl-2-(4-methoxyphenyl)-4-bromoaniline~88-96
44-Fluorophenylboronic acidN-ethyl-2-(4-fluorophenyl)-4-bromoaniline~85-94
54-Chlorophenylboronic acidN-ethyl-2-(4-chlorophenyl)-4-bromoaniline~82-92
64-Cyanophenylboronic acidN-ethyl-2-(4-cyanophenyl)-4-bromoaniline~75-85
72-Methylphenylboronic acidN-ethyl-2-(2-methylphenyl)-4-bromoaniline~70-80
8Thiophene-2-boronic acidN-ethyl-2-(thiophen-2-yl)-4-bromoaniline~80-90

Yields are estimated based on similar reactions reported in the literature and may vary depending on the exact reaction conditions and scale.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl Ar'-B(OR)₂ Base RedElim Reductive Elimination RedElim->Pd0 Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base ArAr Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow arrow arrow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base - Degassed Solvent start->setup reaction Heat Reaction Mixture (80-100 °C) Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup: - Dilute with EtOAc & H₂O - Separate Layers - Extract Aqueous Phase reaction->workup dry Dry & Concentrate: - Wash with Brine - Dry over Na₂SO₄ - Concentrate in vacuo workup->dry purify Purification: Column Chromatography dry->purify product Isolated Product: Characterization (NMR, MS) purify->product end End product->end

Caption: General experimental workflow for Suzuki coupling reactions.

Troubleshooting and Safety Considerations

  • Low Yields: Incomplete reaction may be due to inactive catalyst, impure reagents, or insufficient degassing of solvents. Ensure an inert atmosphere is maintained. The choice of base and ligand can also significantly impact the yield.[2]

  • Side Reactions: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but large excesses may complicate purification.

  • Safety: Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of arylated aniline derivatives. By carefully selecting the reaction conditions, regioselective mono-arylation at the C2 position can be achieved with high efficiency. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthetic utility of this important building block in drug discovery and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[2][3] The reaction facilitates the coupling of amines with aryl halides or pseudohalides, a transformation that is often challenging to achieve through classical methods like nucleophilic aromatic substitution.[4] This document provides detailed protocols for the selective mono-amination of 2,4-Dibromo-N-ethylaniline, a versatile building block in medicinal chemistry. The protocols outline the reaction conditions, catalyst/ligand systems, and expected outcomes, offering a guide for the synthesis of complex aniline derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often employed to promote both the oxidative addition and reductive elimination steps while preventing side reactions like beta-hydride elimination.[3][5]

Experimental Protocols

This section details the experimental procedures for the Buchwald-Hartwig amination of this compound with aniline as the coupling partner.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Argon (or Nitrogen) gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Protocol 1: General Procedure using Pd(OAc)₂/XPhos

  • To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 278.98 mg), aniline (1.2 mmol, 111.75 mg, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 134.54 mg, 1.4 equiv), and XPhos (0.04 mmol, 19.06 mg, 4 mol%).

  • Add anhydrous toluene (5 mL).

  • To this suspension, add palladium(II) acetate (0.02 mmol, 4.49 mg, 2 mol%).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N1-ethyl-N2-phenyl-4-bromobenzene-1,2-diamine.

Protocol 2: Alternative Conditions using Pd₂(dba)₃/RuPhos

  • Follow the general procedure outlined in Protocol 1, substituting Pd(OAc)₂ with Pd₂(dba)₃ (0.01 mmol, 9.16 mg, 1 mol% Pd) and XPhos with RuPhos (0.04 mmol, 18.66 mg, 4 mol%).

  • Cesium carbonate (2.0 mmol, 651.8 mg, 2.0 equiv) can be used as an alternative base, and 1,4-dioxane can be used as the solvent. Reaction temperatures may vary (e.g., 80-110 °C).

Data Presentation

The following table summarizes the expected yields for the mono-amination of this compound with aniline under various reaction conditions. These are representative data based on typical outcomes for Buchwald-Hartwig aminations.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001885
2Pd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Toluene1001688
3Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1002078
4Pd₂(dba)₃ (1)RuPhos (4)NaOtBu (1.4)Toluene1001882
5Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1102475
6Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane1102279

Mandatory Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow A 1. Reagent Preparation B 2. Inert Atmosphere Setup A->B Dry Glassware C 3. Reagent Addition (Substrate, Amine, Base, Ligand) B->C Argon Purge D 4. Solvent & Catalyst Addition C->D E 5. Reaction Heating & Stirring D->E F 6. Reaction Monitoring (TLC) E->F Time F->E Incomplete G 7. Workup (Quenching, Extraction, Drying) F->G Complete H 8. Purification (Column Chromatography) G->H I 9. Product Characterization H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex [Ar(Br)Pd(II)L₂] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar(R₂NH)Pd(II)L₂]⁺Br⁻ OA_complex->Amine_complex + R₂NH Amido_complex [Ar(R₂N)Pd(II)L₂] Amine_complex->Amido_complex - HBr (+ Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Safety and Handling

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).

  • Organic solvents such as toluene and 1,4-dioxane are flammable and should be used in a well-ventilated fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of N-aryl aniline derivatives from this compound. The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields of the desired mono-aminated product. The protocols and data presented herein serve as a valuable starting point for researchers in the development of novel compounds for various applications, including drug discovery.

References

Application Note: Analytical Methods for the Detection of 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-N-ethylaniline is an aromatic amine derivative that may be encountered as an intermediate or impurity in the synthesis of pharmaceuticals and other specialty chemicals. Its detection and quantification are crucial for quality control, impurity profiling, and safety assessment. This document provides detailed protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a prospective electrochemical sensing method.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods described. Please note that these are representative values and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSElectrochemical Sensing
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.1 µM
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL0.3 µM
Linearity (R²) > 0.999> 0.998> 0.995
Range 0.15 - 50 µg/mL0.03 - 25 µg/mL0.3 - 50 µM
Precision (%RSD) < 2%< 5%< 4%
Accuracy (% Recovery) 98 - 102%95 - 105%96 - 104%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in solutions. The methodology is adapted from established methods for similar brominated aromatic compounds.[1]

a. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or formic acid for MS compatibility).[1]

  • This compound reference standard.

b. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 240 nm (based on the photometry of 2,4-dibromo-N,N-dimethylaniline).[2] The optimal wavelength should be determined by scanning the UV spectrum of a standard solution.

c. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

d. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the series of standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and sensitivity, making it ideal for the identification and trace-level quantification of this compound. Spectral information for related compounds is available in public databases.[3][4]

a. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for aromatic amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Methanol or Dichloromethane (GC grade).

  • This compound reference standard.

b. GC-MS Conditions

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless (for trace analysis).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

c. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol or dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve or extract the sample with a suitable solvent, filter, and dilute to the expected concentration range.

d. Analysis Procedure

  • Perform a blank injection to ensure system cleanliness.

  • Inject the standards to establish a calibration curve based on the peak area of a characteristic ion.

  • Inject the samples.

  • Identify this compound by its retention time and mass spectrum. Quantify using the calibration curve.

Electrochemical Sensing

Electrochemical methods offer a rapid and sensitive approach for the detection of electroactive compounds like anilines.[5][6] The following protocol outlines a prospective method using differential pulse voltammetry (DPV) at a modified glassy carbon electrode (GCE).

a. Instrumentation and Materials

  • Potentiostat with a three-electrode cell setup (working, reference, and counter electrodes).

  • Glassy Carbon Electrode (GCE) as the working electrode.

  • Ag/AgCl (saturated KCl) as the reference electrode.

  • Platinum wire as the counter electrode.

  • Phosphate buffer solution (PBS, e.g., 0.1 M, pH 7.0).

  • This compound reference standard.

b. Electrode Preparation

  • Polish the GCE with 0.3 and 0.05 µm alumina slurry on a polishing pad.

  • Sonica te the electrode in deionized water and then in ethanol for 2 minutes each to remove residual alumina.

  • Allow the electrode to dry at room temperature. For enhanced sensitivity, the GCE can be modified with nanomaterials.[6]

c. Standard and Sample Preparation

  • Stock Standard Solution (1 mM): Prepare a stock solution of this compound in a small amount of ethanol and then dilute with PBS.

  • Working Solutions: Prepare solutions of varying concentrations by diluting the stock solution with the supporting electrolyte (PBS).

  • Sample Preparation: Dissolve the sample in the supporting electrolyte.

d. Voltammetric Measurement

  • Place the prepared sample or standard solution in the electrochemical cell containing the three electrodes.

  • De-aerate the solution by purging with nitrogen gas for 5-10 minutes.

  • Perform Differential Pulse Voltammetry (DPV) by scanning the potential over a suitable range (e.g., from +0.2 V to +1.2 V).

  • Record the peak current, which is proportional to the concentration of this compound.

  • Construct a calibration curve by plotting the peak current versus concentration.

Visualizations

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_results Data Processing & Reporting Sample Sample Collection Prep Dissolution & Dilution Sample->Prep Standard Reference Standard Standard->Prep Filter Filtration (0.45 µm) Prep->Filter HPLC HPLC-UV Filter->HPLC GCMS GC-MS Filter->GCMS Electrochem Electrochemical Sensing Filter->Electrochem Data Data Acquisition HPLC->Data GCMS->Data Electrochem->Data Quant Quantification Data->Quant Report Final Report Quant->Report

Caption: General workflow for the analysis of this compound.

HPLC_Method MobilePhase Mobile Phase (ACN:H2O, 70:30) Pump HPLC Pump (1.0 mL/min) MobilePhase->Pump Injector Autosampler (10 µL injection) Pump->Injector Column C18 Column (30 °C) Injector->Column Detector UV Detector (240 nm) Column->Detector DataSystem Data System Detector->DataSystem

Caption: Schematic of the HPLC-UV analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-N-ethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh bottle of the brominating agent (e.g., Bromine, NBS). 2. Slowly increase the reaction temperature while monitoring the reaction progress by TLC. 3. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Monobrominated Products 1. Insufficient amount of brominating agent. 2. Short reaction time.1. Increase the molar equivalents of the brominating agent. A stoichiometry of slightly over 2 equivalents of bromine per equivalent of N-ethylaniline is recommended for dibromination. 2. Increase the reaction time and monitor the disappearance of the monobrominated intermediate by TLC.
Formation of Tribrominated Product (2,4,6-Tribromo-N-ethylaniline) 1. Excess brominating agent. 2. Reaction temperature is too high, leading to increased reactivity. 3. Highly activating nature of the N-ethylamino group.1. Carefully control the stoichiometry of the brominating agent to be close to 2.0 equivalents. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent. 3. Consider a protection-deprotection strategy: acetylate the N-ethylamino group to form N-ethylacetanilide, perform the bromination, and then hydrolyze the amide back to the amine.
Product is an Oil or Fails to Crystallize 1. Presence of impurities (e.g., side products, residual solvent). 2. The product may be an oil at room temperature.1. Purify the crude product using column chromatography. 2. If the product is indeed an oil, purification should be done via chromatography. Confirm the identity and purity by NMR and GC-MS.
Dark-colored Reaction Mixture/Product 1. Oxidation of the aniline derivative. Aniline and its derivatives can be sensitive to air and light.[1]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents. 3. Purify the product by column chromatography. A charcoal treatment of the solution before crystallization might also help.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and how can I minimize it?

A1: The most common side product is the over-brominated 2,4,6-tribromo-N-ethylaniline. This occurs due to the strong activating effect of the N-ethylamino group on the aromatic ring. To minimize its formation, you should use a precise stoichiometry of the brominating agent (slightly over 2 equivalents), maintain a low reaction temperature (0-5 °C), and add the brominating agent slowly to the reaction mixture.

Q2: Which brominating agent is best for this synthesis?

A2: Both elemental bromine (Br₂) in a solvent like acetic acid or dichloromethane and N-Bromosuccinimide (NBS) are effective. NBS is often considered a milder and more selective brominating agent, which can provide better control over the reaction and potentially lead to a cleaner product profile.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). You should see the spot for the starting material (N-ethylaniline) disappear and new spots for the monobrominated intermediate and the desired dibrominated product appear. The reaction is complete when the starting material spot is no longer visible.

Q4: My yield is consistently low. What are the key parameters to optimize?

A4: To optimize the yield, consider the following:

  • Stoichiometry: Ensure you are using at least two full equivalents of the brominating agent.

  • Temperature: While low temperatures are needed for selectivity, too low a temperature might slow down the reaction to a halt. Experiment with a temperature range of 0-25 °C.

  • Reaction Time: Ensure the reaction is allowed to go to completion by monitoring with TLC.

  • Purity of Reagents: Use pure starting materials and fresh brominating agents.

Q5: Is it necessary to protect the amino group?

A5: While direct dibromination is possible, protecting the N-ethylamino group as an acetamide (N-ethylacetanilide) can offer better control over the reaction. The acetyl group reduces the activating effect on the ring, which can lead to a more selective bromination and reduce the formation of the tribrominated side product. This involves an additional protection and deprotection step.

Experimental Protocols

Protocol 1: Direct Bromination of N-Ethylaniline with Bromine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N-ethylaniline (1.0 eq) in glacial acetic acid. Cool the flask to 0-5 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (2.1 eq) in glacial acetic acid. Add the bromine solution dropwise to the stirred N-ethylaniline solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)
  • Reaction Setup: Dissolve N-ethylaniline (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile in a round-bottom flask.

  • Bromination: Add N-Bromosuccinimide (2.1 eq) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: After the reaction is complete, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Effect of Brominating Agent on Yield

Brominating AgentSolventTemperature (°C)Time (h)Yield of this compound (%)
Br₂Acetic Acid0-25465-75
NBSDichloromethane25670-80
HBr/H₂O₂Ethanol25860-70

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Table 2: Influence of Reaction Temperature on Product Distribution

Temperature (°C)This compound (%)2,4,6-Tribromo-N-ethylaniline (%)
0-58510
257025
505045

Note: Percentages represent the relative distribution of brominated products in the crude mixture and can vary.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start N-Ethylaniline in Solvent bromination Add Brominating Agent (e.g., Br2 or NBS) start->bromination Cool to 0-5°C stir Stir at Controlled Temperature bromination->stir quench Quench with Water/Ice stir->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end This compound purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_analysis Analyze Crude Product Mixture (TLC/GC-MS) cluster_solutions Potential Solutions start Low Yield of Desired Product sm Mainly Starting Material start->sm mono Mainly Monobrominated Product start->mono tri Significant Tribrominated Product start->tri sol_sm Increase Reaction Time/ Temperature or Check Brominating Agent Activity sm->sol_sm sol_mono Increase Stoichiometry of Brominating Agent mono->sol_mono sol_tri Decrease Temperature/ Use Milder Brominating Agent (NBS)/ Protecting Group Strategy tri->sol_tri

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dibromo-N-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include:

  • Starting material: Unreacted N-ethylaniline.

  • Over-brominated products: Primarily 2,4,6-tribromo-N-ethylaniline, which can form due to the high reactivity of the aniline ring.

  • Isomeric byproducts: Depending on the bromination conditions, other dibrominated isomers may be present.

  • Residual reagents and solvents: Traces of the brominating agent and reaction solvent.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective purification techniques are column chromatography and recrystallization. Column chromatography is excellent for separating the desired product from both more and less polar impurities. Recrystallization is a cost-effective method for removing smaller amounts of impurities, especially if the crude product is relatively pure.

Q3: What is a suitable solvent system for Thin Layer Chromatography (TLC) analysis of this compound?

A3: A common and effective eluent for TLC analysis is a mixture of hexane and ethyl acetate. A good starting ratio to try is 9:1 (hexane:ethyl acetate). The polarity can be adjusted based on the separation observed. The spots can be visualized under UV light.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique for liquids, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. Column chromatography and recrystallization are generally safer and more effective methods for this compound.

Troubleshooting Guides

Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Spots on TLC Inappropriate solvent system polarity.- If spots are too high (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). - If spots are too low (low Rf), increase the polarity of the eluent (increase the proportion of ethyl acetate).
Product Elutes Too Quickly or Too Slowly Incorrect eluent polarity for the column.- If the product elutes too quickly (with the solvent front), use a less polar solvent system. - If the product is retained on the column, gradually increase the polarity of the eluent.
Co-elution of Product and Impurities - Solvent system polarity is not optimized. - Column is overloaded. - Improperly packed column.- Perform a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any cracks or channels.
Streaking of Spots on TLC/Column - Compound is too concentrated. - Compound is acidic or basic and interacting with the silica gel.- Dilute the sample before loading. - Add a small amount of a modifying agent to the eluent (e.g., a few drops of triethylamine for a basic compound).
Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Product Does Not Dissolve - Insufficient solvent. - Incorrect solvent choice.- Add more solvent in small portions while heating. - Choose a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is a good starting point.
No Crystals Form Upon Cooling - Solution is not saturated. - Solution is supersaturated. - Cooling is too rapid.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod or add a seed crystal. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily Precipitate Forms Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent. - Impurities are preventing crystallization.- Use a lower-boiling solvent or a solvent mixture. - Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low Recovery of Pure Product - Too much solvent was used. - The compound has some solubility in the cold solvent. - Crystals were not completely collected.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the solution in an ice bath for a longer period to maximize precipitation. - Ensure all crystals are transferred during filtration and wash with a minimal amount of ice-cold solvent.

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline and may require optimization.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a chamber with a hexane:ethyl acetate eluent (start with a 95:5 ratio).

    • Visualize the spots under UV light to determine the separation and calculate the Rf values. The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform and free of air bubbles.

    • Equilibrate the column by running the chosen eluent through it.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Recrystallization Protocol

This protocol is a general guideline and the solvent system may require optimization. A mixture of ethanol and water is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation).

    • If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

    • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Solvent Systems for Chromatography

TechniqueRecommended EluentStarting Ratio (v/v)Notes
TLC Hexane:Ethyl Acetate9:1Adjust polarity based on spot migration.
Column Chromatography Hexane:Ethyl Acetate95:5 to 80:20A gradient elution may be necessary for optimal separation.

Table 2: Recrystallization Solvents

Solvent SystemRatio (v/v)Procedure
Ethanol/Water~1:1Dissolve in hot ethanol, add hot water until cloudy, then cool.
HexaneN/ACan be used if the product is a solid at room temperature and impurities are soluble.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis (Hexane:EtOAc) Crude->TLC Decision Purity Check TLC->Decision Col_Chrom Column Chromatography (Hexane:EtOAc gradient) Decision->Col_Chrom Low Purity Recrystal Recrystallization (Ethanol/Water) Decision->Recrystal High Purity Pure_Product Pure Product Col_Chrom->Pure_Product Impure Impure Fractions Col_Chrom->Impure Recrystal->Pure_Product Troubleshooting_Logic Start Purification Issue Check_TLC Analyze by TLC Start->Check_TLC Problem Identify Problem Check_TLC->Problem Streaking Streaking Spots Problem->Streaking Streaking Poor_Sep Poor Separation Problem->Poor_Sep Co-elution No_Crystals No Crystals Formed Problem->No_Crystals Recrystallization Oily_Product Oily Precipitate Problem->Oily_Product Recrystallization Solve_Streak Dilute Sample or Add Modifier Streaking->Solve_Streak Solve_Sep Optimize Solvent System Polarity Poor_Sep->Solve_Sep Solve_Crystals Concentrate or Seed Solution No_Crystals->Solve_Crystals Solve_Oily Change Solvent or Pre-purify Oily_Product->Solve_Oily

Technical Support Center: Bromination of N-Ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of N-ethylaniline. Our resources are designed to help you overcome common challenges and minimize the formation of unwanted side products during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the bromination of N-ethylaniline?

The ethylamino group (-NHCH₂CH₃) is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Due to this high reactivity, the primary side products are over-brominated species. These include:

  • 2,4-Dibromo-N-ethylaniline: Formed when the initial monobrominated product undergoes a second bromination.

  • 2,6-Dibromo-N-ethylaniline: Another possible dibrominated product.

  • 2,4,6-Tribromo-N-ethylaniline: Can be formed under harsh reaction conditions or with an excess of the brominating agent.

  • Oxidation Products: The strong oxidizing nature of some brominating agents can lead to the formation of colored impurities.

Q2: How can I control the selectivity of the bromination to favor the formation of the monosubstituted product?

Controlling the high reactivity of the N-ethylaniline ring is crucial for selective monobromination. The most effective strategy is to temporarily reduce the activating effect of the ethylamino group by converting it into an amide through acetylation. The resulting N-ethylacetanilide is less reactive, and the bulky acetyl group sterically hinders the ortho positions, thus favoring the formation of the para-brominated product. After the bromination step, the acetyl group can be removed by hydrolysis to yield the desired 4-bromo-N-ethylaniline.

Q3: Which brominating agent is best for this reaction?

The choice of brominating agent significantly impacts the product distribution.

  • Bromine (Br₂): A strong and highly reactive brominating agent. Its use often leads to polysubstitution unless the amino group is protected.

  • N-Bromosuccinimide (NBS): A milder and more selective brominating agent. It is often preferred for the monobromination of activated aromatic rings and can help reduce the formation of over-brominated side products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the bromination of N-ethylaniline.

Problem 1: Low yield of the desired monobrominated product and a high proportion of polybrominated side products.

Possible Cause Recommended Solution
High reactivity of the N-ethylaniline substrate.Protect the amino group by converting it to an amide (N-ethylacetanilide) before bromination. This reduces the ring's activation and sterically hinders the ortho positions, favoring para-substitution.
Use of a highly reactive brominating agent like elemental bromine.Switch to a milder brominating agent such as N-Bromosuccinimide (NBS).
Reaction temperature is too high.Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.
Excess of brominating agent.Use a stoichiometric amount of the brominating agent relative to the N-ethylaniline.

Problem 2: Formation of colored impurities in the final product.

Possible Cause Recommended Solution
Oxidation of the aniline derivative.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a milder brominating agent like NBS.- Purify the final product using column chromatography or recrystallization.
Impure starting materials.Ensure the purity of N-ethylaniline and the brominating agent before starting the reaction.

Problem 3: Difficulty in separating the ortho and para isomers.

Possible Cause Recommended Solution
Similar polarities of the isomers.Utilize column chromatography with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the isomers based on their differential adsorption to the stationary phase. Monitor the separation using Thin Layer Chromatography (TLC).
Co-crystallization of isomers.If purification is by recrystallization, try different solvent systems to exploit solubility differences between the isomers.

Quantitative Data on Product Distribution

The following table, based on data from a study on a similar substrate (2-methylaniline), illustrates the typical product distribution in a bromination reaction without a protecting group. This highlights the challenge of polysubstitution.

Table 1: Product Distribution in the Bromination of 2-Methylaniline with Bromine in Dichloromethane [1]

ProductMole Percentage (%)
4-Bromo-2-methylaniline (para-product)66.5
2,4-Dibromo-6-methylaniline (Di-substituted)16.5
Unreacted 2-Methylaniline17.0

This data is for 2-methylaniline and serves as an illustrative example. The product distribution for N-ethylaniline may vary.

Experimental Protocols

Protocol 1: Bromination of N-Ethylaniline via Acetylation (Favors para-substitution)

Step 1: Acetylation of N-Ethylaniline

  • In a round-bottom flask, dissolve N-ethylaniline in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with constant stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the N-ethylacetanilide.

  • Filter the solid product, wash it with cold water, and dry it thoroughly.

Step 2: Bromination of N-Ethylacetanilide

  • Dissolve the dried N-ethylacetanilide in a suitable solvent such as glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise with continuous stirring.

  • After the addition, continue stirring for 1-2 hours at room temperature.

  • Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.

  • The crude 4-bromo-N-ethylacetanilide will precipitate. Filter the solid and wash with water.

Step 3: Hydrolysis of 4-Bromo-N-ethylacetanilide

  • Reflux the crude 4-bromo-N-ethylacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • After the reaction is complete (monitor by TLC), cool the mixture and neutralize it to precipitate the 4-bromo-N-ethylaniline.

  • Filter the product, wash with water, and dry.

Step 4: Purification

  • The crude 4-bromo-N-ethylaniline can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Visualizations

Reaction Pathway: Controlling Bromination via Acetylation

G A N-Ethylaniline B N-Ethylacetanilide (Protected Amine) A->B Acetylation (Acetic Anhydride) E Bromination B->E C 4-Bromo-N-ethylacetanilide F Hydrolysis C->F D 4-Bromo-N-ethylaniline (Desired Product) E->C Selective para-bromination F->D Deprotection G Start Low Yield of Monobrominated Product Cause1 High Substrate Reactivity? Start->Cause1 Solution1 Protect Amino Group (Acetylation) Cause1->Solution1 Yes Cause2 Harsh Brominating Agent? Cause1->Cause2 No Solution2 Use Milder Agent (e.g., NBS) Cause2->Solution2 Yes Cause3 High Temperature? Cause2->Cause3 No Solution3 Lower Reaction Temperature Cause3->Solution3 Yes

References

Preventing polybromination in 2,4-Dibromo-N-ethylaniline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dibromo-N-ethylaniline. The primary focus is on preventing polybromination, a common challenge in the electrophilic aromatic substitution of highly activated aniline substrates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low to no yield of the desired 2,4-dibromo product. 1. Incomplete initial acetylation of N-ethylaniline. 2. Insufficient brominating agent. 3. Reaction temperature is too low.1. Ensure complete conversion of N-ethylaniline to N-ethylacetanilide by checking with TLC or GC-MS before proceeding to bromination. 2. Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents of bromine). 3. Maintain the recommended reaction temperature for the bromination step.
Formation of significant amounts of 2,4,6-tribromo-N-ethylaniline. 1. The N-ethylamino group is too activating, leading to over-bromination. 2. Use of a highly polar solvent that enhances the reactivity of bromine. 3. Reaction temperature is too high.1. Protect the N-ethylamino group by converting it to an amide (N-ethylacetanilide) before bromination. This moderates the activating effect. 2. Use a less polar solvent like acetic acid or a mixture of acetic acid and water to control the reaction rate. 3. Carefully control the reaction temperature, as higher temperatures can favor polysubstitution.
Presence of monobrominated N-ethylaniline isomers in the final product. 1. Insufficient amount of brominating agent. 2. Short reaction time.1. Ensure at least two equivalents of the brominating agent are used for the dibromination of the protected aniline. 2. Monitor the reaction progress using TLC or GC-MS and allow it to proceed to completion.
Difficulty in separating the 2,4-dibromo isomer from other isomers. Isomers of dibromo-N-ethylaniline may have similar physical properties.Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for efficient separation. Recrystallization from a suitable solvent can also be effective for purification.
Dark-colored reaction mixture or final product. Oxidation of the aniline derivative.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants during workup may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to selectively synthesize this compound?

A1: The N-ethylamino group is a strong activating group in electrophilic aromatic substitution. This high reactivity makes the aromatic ring highly susceptible to attack by electrophiles like bromine, often leading to the rapid formation of multiple brominated products, including the tribrominated species.[1][2] To achieve selective dibromination, the activating effect of the amino group must be moderated.

Q2: What is the most effective strategy to prevent polybromination?

A2: The most common and effective strategy is to protect the amino group by converting it into an amide, for example, by reacting N-ethylaniline with acetic anhydride to form N-ethylacetanilide.[3] The acetyl group is electron-withdrawing, which reduces the activating effect of the nitrogen lone pair on the aromatic ring, making the bromination reaction more controllable.[1][2] After the bromination step, the acetyl group can be removed by hydrolysis to yield the desired this compound.

Q3: What are the best brominating agents and solvents for this synthesis?

A3: For the bromination of the protected N-ethylacetanilide, a solution of bromine in acetic acid is a commonly used reagent. Acetic acid serves as a solvent that can moderate the reactivity of bromine.[4] The use of less polar solvents can help to reduce the rate of reaction and improve selectivity.

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the initial acetylation and the subsequent bromination can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the identification of the starting materials, intermediates, and products in the reaction mixture, ensuring the reaction proceeds to completion.

Q5: What are the expected 1H NMR and 13C NMR spectral features for this compound?

Experimental Protocol: Synthesis of this compound

This protocol is a two-step synthesis involving the protection of the amino group, followed by bromination and deprotection.

Step 1: Acetylation of N-ethylaniline to form N-ethylacetanilide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-ethylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by TLC until the N-ethylaniline spot disappears.

  • After completion, cool the reaction mixture to room temperature and pour it into cold water with stirring.

  • Collect the precipitated N-ethylacetanilide by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of N-ethylacetanilide and Deprotection

  • Dissolve the dried N-ethylacetanilide (1.0 eq) in glacial acetic acid in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Prepare a solution of bromine (2.1 eq) in glacial acetic acid and add it dropwise to the stirred solution of N-ethylacetanilide over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench the excess bromine.

  • Add a solution of sodium hydroxide to neutralize the acid and precipitate the crude 2,4-dibromo-N-ethylacetanilide.

  • Filter the crude product, wash with water, and dry.

  • For deprotection, reflux the crude 2,4-dibromo-N-ethylacetanilide with aqueous hydrochloric acid for 2-4 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the this compound.

  • Filter the product, wash with water, and dry.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Bromination & Deprotection N-ethylaniline N-ethylaniline N-ethylacetanilide N-ethylacetanilide N-ethylaniline->N-ethylacetanilide + Acetic Anhydride Acetic_Anhydride Acetic_Anhydride 2,4-Dibromo-N-ethylacetanilide 2,4-Dibromo-N-ethylacetanilide N-ethylacetanilide->2,4-Dibromo-N-ethylacetanilide + 2 Br2 Bromine Bromine This compound This compound 2,4-Dibromo-N-ethylacetanilide->this compound + H3O+ Hydrolysis Hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Start Reaction_Setup Set up bromination of N-ethylaniline Start->Reaction_Setup Check_Product_Mixture Analyze product mixture (TLC/GC-MS) Reaction_Setup->Check_Product_Mixture Polybromination_Detected Polybromination observed? Check_Product_Mixture->Polybromination_Detected Protect_Amino_Group Protect amino group (acetylation) Polybromination_Detected->Protect_Amino_Group Yes Incomplete_Reaction Incomplete reaction? Polybromination_Detected->Incomplete_Reaction No Repeat_Bromination Repeat bromination on protected aniline Protect_Amino_Group->Repeat_Bromination Repeat_Bromination->Check_Product_Mixture Desired_Product Desired 2,4-dibromo product obtained Incomplete_Reaction->Desired_Product No Increase_Reaction_Time Increase reaction time or Br2 equivalents Incomplete_Reaction->Increase_Reaction_Time Yes Increase_Reaction_Time->Reaction_Setup

Caption: Troubleshooting workflow for polybromination.

References

Technical Support Center: Regioselective Bromination of N-Ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of N-ethylaniline bromination.

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of N-ethylaniline problematic for achieving high regioselectivity?

Q2: What is the most common strategy to achieve selective para-bromination of N-ethylaniline?

A2: The most widely employed and effective strategy is a three-step process involving the protection of the amino group, followed by bromination, and subsequent deprotection.[1] This method involves:

  • Acetylation: The N-ethylamino group is protected by reacting N-ethylaniline with acetic anhydride to form N-ethyl-N-phenylacetamide (N-ethylacetanilide). This acetyl group moderates the activating effect of the amino group and provides steric hindrance at the ortho positions.[3]

  • Bromination: The resulting N-ethyl-N-phenylacetamide is then brominated. The bulky acetyl group directs the incoming electrophile (bromine) preferentially to the para position.

  • Hydrolysis: The acetyl group is removed by acid or base-catalyzed hydrolysis to yield the desired 4-bromo-N-ethylaniline.[1]

Q3: Are there any methods for direct para-selective bromination of N-alkylanilines?

A3: Yes, recent methods have been developed for the direct, highly para-selective monobromination of aniline analogs at room temperature using N-bromosuccinimide (NBS) in acetonitrile.[4] This approach can be a more atom-economical and efficient alternative to the protection-deprotection strategy.[4]

Troubleshooting Guides

Issue 1: Low yield of the desired 4-bromo-N-ethylaniline.

Possible Cause Troubleshooting Step
Incomplete Acetylation Ensure the complete conversion of N-ethylaniline to N-ethyl-N-phenylacetamide. Monitor the reaction by TLC. If starting material remains, consider increasing the reaction time or using a slight excess of acetic anhydride.
Over-bromination Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents). Adding the brominating agent slowly at a low temperature can help prevent polysubstitution.
Side Reactions during Bromination The choice of solvent and brominating agent is critical. For N-ethyl-N-phenylacetamide, using NBS in acetic acid is a common method. Alternative, milder brominating agents can also be explored.
Incomplete Hydrolysis Monitor the hydrolysis step by TLC to ensure all the acetylated intermediate is converted back to the amine. If the reaction is sluggish, the concentration of the acid or base catalyst can be increased, or the reaction temperature can be elevated.
Product Loss During Workup Ensure proper pH adjustment during extraction to minimize the solubility of the product in the aqueous layer. Use appropriate washing steps to remove impurities without significant product loss.

Issue 2: Poor regioselectivity with a significant amount of ortho-bromo isomer.

Possible Cause Troubleshooting Step
Insufficient Steric Hindrance The acetyl protecting group provides significant steric bulk, which should favor para substitution. Ensure the acetylation step has gone to completion.
Reaction Temperature Too High Higher temperatures can sometimes lead to a decrease in regioselectivity. Perform the bromination step at a lower temperature (e.g., 0-5 °C) to enhance para-selectivity.
Choice of Brominating Agent and Solvent The solvent can influence the ortho/para ratio.[5] Experiment with different solvent systems. For instance, non-polar solvents can sometimes favor para substitution. N-bromosuccinimide is often a good choice for selective bromination.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-N-ethylaniline via a Three-Step Protection-Bromination-Deprotection Strategy

This protocol is adapted from the multi-step synthesis of p-bromoaniline from aniline.[6]

Step 1: Acetylation of N-Ethylaniline to N-Ethyl-N-phenylacetamide

  • In a round-bottomed flask, combine N-ethylaniline (1.0 eq) and glacial acetic acid (3.0 eq).

  • While stirring, slowly add acetic anhydride (1.1 eq) to the mixture.

  • Heat the reaction mixture under reflux for 30-60 minutes.

  • Monitor the reaction progress by TLC until the N-ethylaniline is consumed.

  • After completion, cool the reaction mixture and pour it into ice-cold water with stirring to precipitate the N-ethyl-N-phenylacetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for further purification.

Step 2: Bromination of N-Ethyl-N-phenylacetamide

  • Dissolve N-ethyl-N-phenylacetamide (1.0 eq) in glacial acetic acid in a flask protected from light.

  • In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Cool the acetamide solution in an ice bath and slowly add the bromine solution dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into a large volume of cold water to precipitate the crude N-(4-bromophenyl)-N-ethylacetamide.

  • Collect the product by vacuum filtration, wash with water, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine. Wash again with water and dry.

Step 3: Hydrolysis of N-(4-bromophenyl)-N-ethylacetamide

  • Combine the crude N-(4-bromophenyl)-N-ethylacetamide (1.0 eq) with a solution of concentrated hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture under reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a concentrated sodium hydroxide solution to precipitate the 4-bromo-N-ethylaniline.

  • Collect the crude product by vacuum filtration, wash thoroughly with water, and dry.

  • The product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative yields for the para-bromination of aniline derivatives using different methods. Note that yields can vary depending on the specific substrate and reaction conditions.

Starting MaterialBrominating AgentSolventProductYield (%)Reference
Aniline (via acetylation)Br₂Acetic Acid4-Bromoaniline~70-80 (overall)[6]
Aniline AnalogsNBSAcetonitrile4-Bromoaniline AnalogsHigh to Excellent[4]
N,N-dimethylaniline0.72 KNaX-BS zeolite-4-Bromo-N,N-dimethylaniline85[7]

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_bromination Step 2: Bromination cluster_hydrolysis Step 3: Hydrolysis start N-Ethylaniline product1 N-Ethyl-N-phenylacetamide start->product1 Reflux reagent1 Acetic Anhydride reagent1->product1 product2 N-(4-bromophenyl)-N-ethylacetamide product1->product2 Acetic Acid, 0°C to RT reagent2 Bromine / NBS reagent2->product2 final_product 4-Bromo-N-ethylaniline product2->final_product Reflux reagent3 Acid (e.g., HCl) reagent3->final_product troubleshooting_logic cluster_direct Direct Bromination cluster_protected Protected Bromination start Low Yield or Poor Selectivity in N-Ethylaniline Bromination q1 Polysubstitution observed? start->q1 q2 Mixture of ortho/para isomers? start->q2 q3 Low yield of acetylated product? start->q3 q4 Low yield of brominated product? start->q4 q5 Low yield after hydrolysis? start->q5 s1 Use protecting group strategy. q1->s1 s2 Lower temperature. Change solvent or brominating agent. q2->s2 s3 Increase acetylation reaction time/reagent. q3->s3 s4 Control stoichiometry and temperature of bromination. q4->s4 s5 Ensure complete hydrolysis and proper workup pH. q5->s5

References

Troubleshooting Suzuki coupling with 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suzuki coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments, with a specific focus on the challenges encountered with substrates like 2,4-Dibromo-N-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a Suzuki coupling reaction?

A1: The success of a Suzuki coupling reaction hinges on the careful selection and optimization of several key parameters: the palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay of these factors determines reaction rate, yield, and selectivity.

Q2: I am observing low to no yield in my Suzuki coupling of this compound. What are the likely causes?

A2: Low or no yield can stem from several issues. Common culprits include an inactive catalyst, an inappropriate choice of base or solvent, or issues with the quality of your reagents. For ortho-substituted anilines, standard catalysts like Pd(dppf)Cl₂ may give low yields.[1] It is also crucial to ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.

Q3: How can I control for mono- versus di-substitution on my this compound substrate?

A3: Achieving selective mono- or di-arylation on a dibromo-substrate is a common challenge. The relative reactivity of the two bromine atoms is the determining factor. In the case of this compound, the bromine at the C4 position is generally more reactive to oxidative addition due to electronic activation from the N-ethylamino group. To favor mono-substitution, one can use a stoichiometric amount of the boronic acid (around 1.0-1.2 equivalents). To promote di-substitution, an excess of the boronic acid (2.2 equivalents or more) and longer reaction times are typically required.

Q4: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A4: The base is essential for the transmetalation step of the catalytic cycle.[2] It activates the boronic acid by forming a more nucleophilic borate species. The choice of base can significantly impact the reaction outcome. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For challenging substrates, stronger bases like Cs₂CO₃ are often more effective.[1] The solubility of the base in the chosen solvent system is also a critical consideration.

Q5: My reaction starts but then stalls, leaving a mixture of starting material and product. What could be the problem?

A5: Reaction stalling can be due to catalyst deactivation or inhibition. The amine functionality in your substrate can coordinate to the palladium center, potentially hindering catalytic activity. The choice of ligand is crucial to stabilize the catalyst and promote efficient turnover. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[3] Additionally, ensuring all reagents are pure and the reaction is sufficiently degassed can prevent premature catalyst death.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive CatalystUse a pre-catalyst or ensure the active Pd(0) species is generated in situ. For ortho-bromoanilines, consider specialized catalysts like CataCXium A palladacycle.[1]
Inappropriate BaseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.
Poor Solvent ChoiceFor ortho-substituted anilines, solvents like 2-MeTHF have shown to significantly improve yields compared to dioxane or toluene.[1] A mixture of an organic solvent and water is often necessary to dissolve the inorganic base.
Low Reaction TemperatureWhile some Suzuki couplings proceed at room temperature, many require heating. Gradually increase the temperature, monitoring for product formation and decomposition. Reactions with dibromoanilines have been shown to be effective at 80°C.[4]
Poor Regioselectivity (Mixture of mono-arylated isomers) Similar Reactivity of Bromine AtomsThe C4-bromo is generally more reactive. To enhance selectivity, consider a milder base and lower temperature initially. For subsequent coupling at the more hindered C2 position, a more active catalyst system and harsher conditions might be necessary.
Formation of Homocoupled Byproduct Oxygen in the Reaction MixtureThoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
Incomplete Conversion to Di-substituted Product Insufficient Boronic AcidUse a larger excess of the boronic acid (e.g., 2.5 equivalents) and a second equivalent of base.
Steric Hindrance at the Second PositionAfter the first coupling, the substrate is more sterically hindered. A more robust catalyst system (e.g., with a bulky phosphine ligand) and higher temperatures may be required for the second coupling.

Experimental Protocols

Representative Protocol for Mono-arylation of this compound

This protocol is a generalized procedure based on optimized conditions for similar substrates.[1]

  • Reagent Preparation :

    • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere :

    • Seal the vessel and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition :

    • Add 2-methyltetrahydrofuran (2-MeTHF, 5 mL) and water (0.5 mL) via syringe.

    • Add the palladium catalyst (e.g., CataCXium A Pd G3, 0.05 mmol, 5 mol%).

  • Reaction Conditions :

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up :

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Quantitative Data for Analogous Suzuki Couplings

The following table summarizes reaction conditions and yields for Suzuki couplings of related bromoaniline substrates to provide a benchmark for expected outcomes.

SubstrateCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromoanilinePd(dppf)Cl₂ (5)K₂CO₃10:1 Dioxane/H₂O901611[1]
2-BromoanilineCataCXium A Pd G3 (10)Cs₂CO₃2-MeTHF/H₂O801695[1]
2,6-Dibromo-4-nitroanilinePd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80195[4]
4-BromoanilinePd(OAc)₂ (0.5)K₂CO₃DMF/H₂O80192[4]

Visualizations

Troubleshooting Workflow for Suzuki Coupling

The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.

Suzuki_Troubleshooting start Start: Low/No Yield check_reagents Check Reagent Quality (Substrate, Boronic Acid) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) start->check_conditions mono_vs_di Problem: Poor Selectivity (Mono- vs. Di-substitution) start->mono_vs_di optimize_catalyst Optimize Catalyst System (e.g., CataCXium A, Ligand) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (e.g., Cs2CO3, K3PO4) optimize_catalyst->optimize_base No Improvement success Successful Coupling optimize_catalyst->success Yield Improved optimize_solvent Optimize Solvent (e.g., 2-MeTHF/H2O) optimize_base->optimize_solvent No Improvement optimize_base->success Yield Improved optimize_solvent->success Yield Improved adjust_stoichiometry Adjust Boronic Acid Stoichiometry (1.1 eq for mono, >2.2 for di) mono_vs_di->adjust_stoichiometry modify_conditions Modify Reaction Conditions (Lower temp for mono, higher for di) adjust_stoichiometry->modify_conditions modify_conditions->success

Caption: Troubleshooting workflow for Suzuki coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)Ln-R' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reactants R-X + R'-B(OR)2 reactants->oxidative_addition base Base base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Overcoming Solubility Challenges with 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dibromo-N-ethylaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

Incomplete dissolution is a common issue. Here are several strategies you can employ:

  • Solvent Screening: Test the solubility of a small amount of your compound in various solvents to find the most suitable one for your reaction. Common solvents to consider are tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), dichloromethane (DCM), and toluene.

  • Heating: Gently warming the mixture can significantly increase the solubility of many organic compounds. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.

  • Co-solvent System: Using a mixture of solvents can often enhance solubility. For example, a small amount of a high-polarity solvent like DMF or DMSO can be added to a less polar solvent to aid dissolution.

  • Sonication: Applying ultrasonic waves can help break down solid aggregates and promote dissolution.

  • Change in Reagent Addition Order: Sometimes, adding the poorly soluble reagent to a solution of the other reactants can facilitate its dissolution as the reaction proceeds.

Q3: Can the formation of salts improve the solubility of this compound?

Yes, for purification or extraction purposes, protonating the basic amino group of this compound with an acid to form the corresponding anilinium salt can significantly increase its aqueous solubility. This is a common technique used to separate anilines from non-basic impurities. However, for most organic reactions, the free base form is required, and the presence of acid could interfere with the desired chemical transformation.

Troubleshooting Guide: Solubility Issues in Reactions

This guide provides a systematic approach to troubleshooting solubility problems with this compound in your reactions.

Problem 1: The starting material, this compound, does not fully dissolve at the beginning of the reaction.

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst systems for cross-coupling reactions involving 2,4-Dibromo-N-ethylaniline.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed on substrates like this compound?

A1: Substrates such as this compound are versatile precursors for a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common and synthetically useful reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds by reacting with organoboron compounds. This is a powerful method for creating biaryl structures.[1][2]

  • Buchwald-Hartwig Amination: Used to form C-N bonds by coupling with a wide range of primary and secondary amines.[3][4] This reaction is particularly valuable in pharmaceutical synthesis.[3]

  • Sonogashira Coupling: For the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of arylalkynes and conjugated enynes.[5][6]

  • Heck Reaction: Involves the reaction of aryl halides with alkenes to form substituted alkenes.[7][8]

Q2: How can I achieve site-selective mono-coupling versus di-coupling with this compound?

A2: Achieving site-selectivity (reaction at the C2 vs. C4 bromine) and controlling the extent of the reaction (mono- vs. di-coupling) is a primary challenge. The C2-Br bond is generally more sterically hindered due to the adjacent N-ethylamino group, while the C4-Br bond is more electronically activated for oxidative addition. However, the directing effect of the amino group can favor reaction at the C2 position.

Key strategies to control selectivity include:

  • Ligand Selection: Bulky, electron-rich phosphine ligands can influence the regioselectivity of the oxidative addition step.[9][10] For instance, certain ligands can promote oxidative addition at a specific C-Br bond.

  • Reaction Conditions: Carefully controlling stoichiometry (using one equivalent of the coupling partner), temperature, and reaction time can favor mono-substitution.

  • Catalyst System: Some catalyst systems are specifically designed for site-selective reactions on dihalogenated arenes.[11]

Q3: What are the key factors to consider when selecting a catalyst system?

A3: The choice of catalyst system is critical for a successful cross-coupling reaction. The main components are:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various palladacycle precatalysts.[12] Air-stable Pd(I) dimer complexes are also effective precatalysts.[13]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand is often the most important factor in controlling reactivity and selectivity.[1] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective for challenging couplings.[1][14]

  • Base: The base is required to activate the coupling partner (e.g., in Suzuki and Buchwald-Hartwig reactions) and to neutralize the HX formed during the reaction. Common bases include K₃PO₄, Cs₂CO₃, and NaOtBu. The choice of base can significantly impact the reaction outcome.[7]

  • Solvent: The solvent must be compatible with the reactants and catalyst system. Common solvents include toluene, dioxane, THF, and DMF.

Q4: What are some general troubleshooting tips for low yield or side product formation?

A4: Low yields and the formation of side products are common issues in cross-coupling reactions. Some general troubleshooting steps include:

  • Ensure Anhydrous and Anaerobic Conditions: Many palladium catalysts and organometallic reagents are sensitive to air and moisture. Ensure that solvents and reagents are dry and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst and Ligand Purity: Use high-purity catalysts and ligands. Impurities can poison the catalyst.

  • Optimize Reaction Parameters: Systematically vary the temperature, reaction time, base, and solvent to find the optimal conditions.

  • Address Solubility Issues: Poor solubility of reactants can lead to low yields.[15] Consider using a different solvent system or modifying the substrate to improve solubility.[15]

  • Side Reactions: Common side reactions include hydrodehalogenation (replacement of a bromine with hydrogen) and homocoupling of the coupling partners. Adjusting the ligand, base, or temperature can help to minimize these side reactions. Beta-hydride elimination is a potential side reaction in Heck couplings and with certain alkyl coupling partners.[16][17]

II. Troubleshooting Guides for Specific Reactions

A. Suzuki-Miyaura Coupling

Q: I am getting a mixture of mono-arylated products at C2 and C4. How can I improve selectivity?

A: Achieving regioselectivity in the Suzuki-Miyaura coupling of 2,4-dibromoaryl compounds can be challenging due to the small steric and electronic differences between the two bromine atoms.[9][10]

  • Ligand Choice: The use of an electron-deficient phosphine ligand can facilitate selective oxidative addition at the more electron-rich C2-Br bond.[9][10] In some cases, a cooperative ligand system, combining an electron-deficient phosphine with a stabilizing olefin ligand like 1,5-cyclooctadiene (cod), has been shown to improve C2-selectivity.[9][10]

  • Directing Groups: The N-ethylamino group at C1 can act as a directing group, favoring reaction at the ortho (C2) position. This effect can be enhanced by the choice of ligand and reaction conditions.[11]

Q: My reaction is giving a low yield of the desired mono-coupled product. What should I try?

A: Low yields can result from several factors:

  • Catalyst Activity: Ensure you are using a sufficiently active catalyst system. For aryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are often effective.[1]

  • Base Selection: The choice of base is crucial. K₃PO₄ is a common and effective base for Suzuki couplings. In some cases, stronger bases like Cs₂CO₃ may be necessary.

  • Boronic Acid Quality: Boronic acids can undergo degradation (deborylation), especially at elevated temperatures.[15] Use fresh, high-quality boronic acid.

  • Solvent: Ensure your reactants are fully dissolved. A mixture of solvents, such as toluene/water or dioxane/water, is often used.

Q: I am observing significant amounts of the di-substituted product. How can I favor mono-substitution?

A: To favor mono-substitution:

  • Stoichiometry: Use a slight deficiency or exactly one equivalent of the boronic acid.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed and before significant formation of the di-substituted product occurs. Lowering the reaction temperature can also help.

B. Buchwald-Hartwig Amination

Q: What catalyst systems are recommended for coupling an amine with this compound?

A: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[3] For aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred.[4]

  • Ligands: Biarylphosphine ligands (e.g., SPhos, XPhos) are often highly effective.[13] Bidentate phosphine ligands like BINAP and DPPF can also be used.[3]

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

  • Base: A strong, non-nucleophilic base such as NaOtBu or LiHMDS is typically required.

Q: I am experiencing catalyst deactivation. What could be the cause?

A: Catalyst deactivation can be caused by:

  • Substrate Impurities: Functional groups like azo compounds can poison the palladium catalyst.[18]

  • High Temperatures: Prolonged heating can lead to the formation of inactive palladium black.

  • Incorrect Base: Some functional groups on the substrate may not be compatible with strong bases like KOtBu.[18]

C. Sonogashira Coupling

Q: Which catalyst system is suitable for the Sonogashira coupling of this compound?

A: The Sonogashira coupling typically uses a dual catalyst system.[5][6]

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used.[6]

  • Copper Co-catalyst: CuI is the standard co-catalyst.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used as both the base and often as the solvent.

  • Copper-Free Conditions: To avoid issues with copper, copper-free Sonogashira protocols have been developed, which often require a different choice of ligand and base.[6]

Q: How can I control the regioselectivity of the Sonogashira coupling?

A: For dihaloarenes, the Sonogashira coupling typically occurs at the more reactive C-X bond.[6] In the case of 2,4-dibromo substrates, the selectivity can be influenced by electronic and steric factors. For 1,4-dibromo-2-(trifluoromethyl)benzene, the reaction occurs selectively at the C4 position, away from the bulky and electron-withdrawing CF₃ group.[19] A similar preference for the less sterically hindered C4 position might be expected for this compound, although the directing effect of the amino group could lead to reaction at C2. Experimental optimization is necessary to determine the selectivity for your specific substrate.

III. Data & Protocols

Table 1: Comparison of Catalyst Systems for Site-Selective Suzuki-Miyaura Coupling of Dibromoarenes
Catalyst SystemSubstrate ExampleSelectivity (C2:C4)Yield (%)Reference
Pd(OAc)₂ / JackiePhos / 1,5-cod2,4-dibromoanisole91:991%[9][10]
Pd(OAc)₂ / L1 / L82,4-dibromoanisole91:9-[10]
PdCl₂(PCy₃)₂ / P(p-MeOPh)₃Alkyl 2,4-dihalobenzoatesC2-selectiveGood[11]
Pd(OAc)₂ / L9Alkyl 2,4-dihalobenzoatesC4-selectiveGood[11]

Note: Data is for analogous dibromoaryl systems and serves as a starting point for optimization with this compound.

Protocol 1: General Procedure for a Site-Selective Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for the specific substrate and desired outcome.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the reaction solvent.

  • Reaction Execution: Add the catalyst solution to the reaction vessel. The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.

  • Heating and Monitoring: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC, GC, or LC-MS.

  • Workup: After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

IV. Visual Guides

CatalystSelectionWorkflow start_end start_end decision decision process process outcome outcome problem problem start Start: Cross-Coupling of This compound select_reaction Select Reaction Type start->select_reaction suzuki Suzuki-Miyaura (C-C) select_reaction->suzuki C-C buchwald Buchwald-Hartwig (C-N) select_reaction->buchwald C-N sonogashira Sonogashira (C-C, alkyne) select_reaction->sonogashira C-C (alkyne) select_catalyst Select Catalyst System: - Pd Source - Ligand - Base & Solvent suzuki->select_catalyst buchwald->select_catalyst sonogashira->select_catalyst run_reaction Run Initial Experiment select_catalyst->run_reaction check_yield Acceptable Yield & Selectivity? run_reaction->check_yield optimize Troubleshoot & Optimize: - Screen Ligands - Vary Base/Solvent - Adjust Temp/Time check_yield->optimize No success Successful Coupling check_yield->success Yes optimize->run_reaction failure Persistent Issues: - Low Yield - Poor Selectivity - Side Reactions optimize->failure consult Consult Literature for Specialized Systems failure->consult

Caption: Catalyst selection workflow for this compound.

CatalyticCycle pd0 Pd(0)Lu2099 oxidative_add Oxidative Addition pd0->oxidative_add + Ar-X pd2_complex Lu2099Pd(II)(Ar)X oxidative_add->pd2_complex center transmetalation Transmetalation pd2_complex->transmetalation + R-M pd2_intermediate Lu2099Pd(II)(Ar)R transmetalation->pd2_intermediate - M-X reductive_elim Reductive Elimination pd2_intermediate->reductive_elim reductive_elim->pd0 + Ar-R

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

References

Degradation pathways of 2,4-Dibromo-N-ethylaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-N-ethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under typical reaction or storage conditions?

A1: Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions. These include:

  • Oxidative Degradation: The tertiary amine and the electron-rich aromatic ring are susceptible to oxidation.[1] This can lead to N-dealkylation to form 2,4-dibromoaniline and acetaldehyde, or oxidation of the ethyl group to form N-(2-hydroxyethyl)-2,4-dibromoaniline. Ring oxidation can also occur, potentially leading to the formation of quinone-like structures.

  • Hydrolytic Degradation: While generally stable to hydrolysis, under strong acidic or basic conditions, slow degradation may be observed. However, significant hydrolysis is not typically a primary degradation pathway for anilines unless other reactive groups are present.

  • Photolytic Degradation: Aromatic bromine compounds can be susceptible to photodecomposition.[2] Upon exposure to UV or visible light, homolytic cleavage of the C-Br bond can occur, leading to debromination and the formation of various mono- and di-bromo species.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The expected pathway would involve the cleavage of the N-ethyl bond or the C-Br bonds.[3]

Q2: What are some common degradation products of this compound I should be looking for?

A2: Common degradation products to monitor for include:

  • 2,4-Dibromoaniline: Resulting from N-deethylation.

  • Mono-bromo-N-ethylaniline isomers: Formed through reductive debromination under photolytic conditions.

  • Oxidized derivatives: Such as N-oxides or hydroxylated species on the ethyl group or aromatic ring.

  • Polymerization products: Anilines can be prone to polymerization under oxidative conditions.[4]

Q3: How can I minimize the degradation of this compound during my experiments and storage?

A3: To minimize degradation, consider the following precautions:

  • Storage: Store in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from light and oxygen.

  • Reaction Conditions: Avoid high temperatures and exposure to strong oxidizing agents unless required by the reaction protocol. Use of antioxidants can be considered in formulations. Protect reactions from light by using amber glassware or covering the reaction vessel with aluminum foil.

  • Solvent Selection: Use high-purity, degassed solvents to minimize oxidative degradation.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC analysis of a reaction involving this compound.

Possible Cause Troubleshooting Steps
On-column degradation Ensure the mobile phase is compatible and the column temperature is not excessively high.
Degradation in solution prior to injection Prepare samples fresh and minimize their time in the autosampler. Use an autosampler cooler if available.
Presence of inherent impurities Check the purity of your starting material with a reference standard.
Formation of degradation products Perform a forced degradation study (see experimental protocol below) to identify potential degradation products and confirm if the observed peaks match.

Problem: My reaction yield is consistently low when using this compound.

Possible Cause Troubleshooting Steps
Degradation of starting material Verify the purity of the this compound before use. Protect the reaction from light and oxygen.
Side reactions due to instability Analyze the reaction mixture for byproducts that could indicate degradation pathways are competing with your desired reaction.
Incompatible reaction conditions Evaluate if the reaction temperature, pH, or reagents could be promoting degradation. Consider milder conditions if possible.

Proposed Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound under different stress conditions.

This compound This compound 2,4-Dibromoaniline 2,4-Dibromoaniline This compound->2,4-Dibromoaniline N-De-ethylation N-(1-hydroxyethyl)-2,4-dibromoaniline N-(1-hydroxyethyl)-2,4-dibromoaniline This compound->N-(1-hydroxyethyl)-2,4-dibromoaniline Oxidation Acetaldehyde Acetaldehyde

Caption: Oxidative degradation pathways of this compound.

This compound This compound 2-Bromo-N-ethylaniline 2-Bromo-N-ethylaniline This compound->2-Bromo-N-ethylaniline Reductive Debromination 4-Bromo-N-ethylaniline 4-Bromo-N-ethylaniline This compound->4-Bromo-N-ethylaniline Reductive Debromination N-ethylaniline N-ethylaniline 2-Bromo-N-ethylaniline->N-ethylaniline 4-Bromo-N-ethylaniline->N-ethylaniline

Caption: Photolytic degradation pathway of this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions: [6][7]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven at 70°C for 48 hours.

    • Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of this compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent compound and any degradation products.

  • Mass spectrometry (LC-MS) can be used for the identification of the degradation products.

Data Presentation

All quantitative data from the forced degradation study should be summarized in a table for easy comparison.

Stress Condition % Assay of this compound % Total Impurities Major Degradation Products (and % area)
Unstressed Control99.80.2-
0.1 N HCl, 60°C, 24h95.24.8Degradant A (2.1%), Degradant B (1.5%)
0.1 N NaOH, 60°C, 24h98.51.5Degradant C (0.8%)
3% H₂O₂, RT, 24h88.711.32,4-Dibromoaniline (5.5%), Degradant D (3.2%)
70°C, 48h (solid)97.12.9Degradant E (1.8%)
Photolytic92.47.62-Bromo-N-ethylaniline (3.5%), 4-Bromo-N-ethylaniline (2.8%)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photolytic Photolytic Stock Solution->Photolytic HPLC-PDA HPLC-PDA Acid Hydrolysis->HPLC-PDA Base Hydrolysis->HPLC-PDA Oxidation->HPLC-PDA Thermal Thermal Photolytic->HPLC-PDA LC-MS LC-MS HPLC-PDA->LC-MS If unknowns observed Data Summary Table Data Summary Table HPLC-PDA->Data Summary Table Identify Degradants Identify Degradants LC-MS->Identify Degradants Propose Pathways Propose Pathways Identify Degradants->Propose Pathways

References

Validation & Comparative

Comparative Reactivity Analysis: 2,4-Dibromo-N-ethylaniline vs. 2,6-dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2,4-Dibromo-N-ethylaniline and 2,6-dibromo-N-ethylaniline. The discussion is grounded in fundamental principles of organic chemistry, supported by data from analogous compounds, to predict and explain the differential reactivity of these two isomers. This information is critical for researchers in selecting the appropriate starting material for the synthesis of complex molecules, particularly in the field of drug discovery and development.

Introduction

This compound and 2,6-dibromo-N-ethylaniline are structural isomers with distinct chemical properties stemming from the different substitution patterns of the bromine atoms on the aniline ring. These differences primarily manifest in their reactivity, which is governed by a combination of steric and electronic effects. Understanding these nuances is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing efficient synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented in the table below.

PropertyThis compound2,6-dibromo-N-ethylaniline
Molecular Formula C8H9Br2NC8H9Br2N
Molecular Weight 278.97 g/mol 278.97 g/mol [1]
Appearance Likely a solid or oil-
Boiling Point Not readily availableNot readily available
Melting Point Not readily availableNot readily available
Solubility Expected to be soluble in organic solventsExpected to be soluble in organic solvents

Comparative Reactivity Analysis

The reactivity of these anilines can be considered in two main domains: reactions involving the aromatic ring (electrophilic aromatic substitution) and reactions involving the nitrogen atom of the amino group (nucleophilic attack).

Electrophilic Aromatic Substitution

The N-ethylamino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. However, the presence of two deactivating bromine atoms significantly influences the reactivity and regioselectivity of these reactions.

In This compound , the positions ortho and para to the N-ethylamino group are occupied by bromine atoms. The remaining open positions for substitution are C3, C5, and C6. The C6 position is ortho to the activating amino group, making it the most likely site for electrophilic attack.

In 2,6-dibromo-N-ethylaniline , both ortho positions are blocked by bulky bromine atoms. This leaves the para position (C4) as the primary site for electrophilic substitution.

Expected Reactivity:

Due to the significant steric hindrance from the two bromine atoms flanking the amino group in the 2,6-isomer, the approach of an electrophile to the aromatic ring is more hindered compared to the 2,4-isomer. Therefore, This compound is expected to be more reactive towards electrophilic aromatic substitution than 2,6-dibromo-N-ethylaniline.

Reactions at the Nitrogen Atom

The reactivity of the nitrogen atom as a nucleophile in reactions such as N-alkylation, N-acylation, and reactions with aldehydes and ketones is heavily influenced by steric hindrance.

In This compound , the single bromine atom at the C2 position provides some steric hindrance to the approach of electrophiles to the nitrogen atom.

In 2,6-dibromo-N-ethylaniline , the two bulky bromine atoms in the ortho positions create a highly sterically hindered environment around the nitrogen atom. This "buttressing effect" significantly impedes the approach of reactants to the nitrogen lone pair. Studies on similarly substituted anilines have shown that ortho-substituents dramatically decrease the rate of reactions at the amino group.

Expected Reactivity:

The severe steric hindrance around the nitrogen atom in 2,6-dibromo-N-ethylaniline renders it significantly less reactive in reactions involving the amino group compared to this compound. Reactions such as N-acylation or N-alkylation would be expected to proceed much more slowly and may require more forcing conditions for the 2,6-isomer.

Experimental Protocols

Detailed experimental protocols for the synthesis of these compounds are not widely available. However, based on general synthetic methods for similar compounds, the following procedures can be proposed.

Synthesis of this compound (Proposed)

Reaction: N-ethylation of 2,4-dibromoaniline.

Materials:

  • 2,4-dibromoaniline

  • Ethyl iodide

  • Potassium carbonate

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,4-dibromoaniline (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Synthesis of 2,6-dibromo-N-ethylaniline (Proposed)

Reaction: N-ethylation of 2,6-dibromoaniline.

Materials:

  • 2,6-dibromoaniline

  • Ethyl iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of 2,6-dibromoaniline (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel.

Visualizing Reactivity Concepts

The following diagrams illustrate the key structural and reactivity differences between the two isomers.

Caption: Steric hindrance comparison.

G Electrophilic Aromatic Substitution (EAS) Regioselectivity cluster_0 This compound cluster_1 2,6-dibromo-N-ethylaniline 24_start This compound 24_product 6-E-2,4-Dibromo-N-ethylaniline 24_start->24_product + E+ 26_start 2,6-dibromo-N-ethylaniline 26_product 4-E-2,6-dibromo-N-ethylaniline 26_start->26_product + E+ Note E+ = Electrophile Substitution at the most activated, sterically accessible position.

Caption: EAS regioselectivity.

G Workflow for Comparative Reactivity Study (N-Acylation) Start Start: Equimolar mixture of 2,4- and 2,6-isomers Step1 Add limiting amount of acylating agent (e.g., Acetyl Chloride, 0.5 eq) Start->Step1 Step2 Stir at controlled temperature Step1->Step2 Step3 Quench reaction and work-up Step2->Step3 Step4 Analyze product mixture by GC-MS or HPLC Step3->Step4 End Determine ratio of N-acylated products to infer relative reactivity Step4->End

Caption: Comparative reactivity workflow.

Conclusion

References

A Comparative Guide to the Synthesis of 2,4-Dibromo- and 2,4,6-Tribromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic methodologies for 2,4-dibromo-N-ethylaniline and 2,4,6-tribromo-N-ethylaniline. The following sections present experimental protocols, comparative data, and mechanistic representations to assist researchers in selecting and optimizing the appropriate synthesis for their specific needs.

Introduction

The selective bromination of N-alkylanilines is a fundamental transformation in organic synthesis, yielding versatile intermediates for the development of pharmaceuticals, agrochemicals, and functional materials. The degree of bromination can be controlled by modulating reaction conditions, primarily the stoichiometry of the brominating agent and the choice of solvent. This guide focuses on two key products: a di-substituted and a tri-substituted N-ethylaniline derivative.

Experimental Protocols

Synthesis of this compound

The direct synthesis of this compound is achieved through the controlled bromination of N-ethylaniline. Due to the activating nature of the ethylamino group, which directs electrophilic substitution to the ortho and para positions, careful control of the bromine stoichiometry is crucial to prevent over-bromination. The following protocol is adapted from procedures for the analogous N,N-dimethylaniline.

Procedure:

  • In a well-ventilated fume hood, dissolve N-ethylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the stirred N-ethylaniline solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture into a beaker containing cold water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The crude this compound will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified this compound.

Synthesis of 2,4,6-Tribromo-N-ethylaniline

The synthesis of 2,4,6-tribromo-N-ethylaniline involves the exhaustive bromination of N-ethylaniline, where all activated ortho and para positions are substituted.[1][2][3]

Procedure:

  • In a fume hood, dissolve N-ethylaniline (1.0 eq) in glacial acetic acid or water.[1][2]

  • Slowly add bromine water or a solution of bromine (at least 3.0 eq) in glacial acetic acid to the N-ethylaniline solution with vigorous stirring.[1][3]

  • A precipitate of 2,4,6-tribromo-N-ethylaniline will form immediately.[1]

  • Continue stirring for 30 minutes to ensure the reaction goes to completion.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any unreacted bromine and acid.

  • The product can be further purified by recrystallization from ethanol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of both compounds.

ParameterThis compound (Projected)2,4,6-Tribromo-N-ethylaniline
Starting Material N-EthylanilineN-Ethylaniline
Brominating Agent Bromine (Br₂)Bromine (Br₂) or Bromine Water
Stoichiometry (Br₂:Substrate) 2:1≥ 3:1
Solvent Glacial Acetic AcidGlacial Acetic Acid or Water[1][2]
Reaction Temperature 0-10 °C initially, then Room Temp.Room Temperature
Reaction Time 2-4 hours~30 minutes
Typical Yield Moderate to HighHigh to Quantitative
Purification Recrystallization from ethanolRecrystallization from ethanol

Reaction Pathways

The following diagrams illustrate the synthetic pathways for the formation of 2,4-dibromo- and 2,4,6-tribromo-N-ethylaniline.

dibromo_synthesis N_ethylaniline N-Ethylaniline intermediate Monobromo Intermediates N_ethylaniline->intermediate  + Br₂ (1 eq) dibromo This compound intermediate->dibromo  + Br₂ (1 eq)

Caption: Synthetic pathway for this compound.

tribromo_synthesis N_ethylaniline N-Ethylaniline tribromo 2,4,6-Tribromo-N-ethylaniline N_ethylaniline->tribromo  + Br₂ (≥ 3 eq)

Caption: Synthetic pathway for 2,4,6-tribromo-N-ethylaniline.

Comparison of Syntheses

FeatureSynthesis of this compoundSynthesis of 2,4,6-Tribromo-N-ethylaniline
Selectivity Requires careful control of stoichiometry to avoid over-bromination. The ethyl group provides some steric hindrance at the ortho positions, aiding in selectivity compared to aniline.Less control is needed as the reaction is driven to completion. The high reactivity of the ring leads to exhaustive bromination.
Reaction Conditions Lower temperature is initially required to control the reaction rate and selectivity.Can be performed at room temperature.[1]
Yield Yields can be variable and are sensitive to reaction conditions.Generally proceeds in high to quantitative yields.[1]
Byproducts May produce a mixture of mono-, di-, and tri-brominated products if conditions are not optimized.Fewer byproducts are expected if a sufficient excess of bromine is used.
Applications of Product A key intermediate where further selective functionalization at the remaining ortho position is desired.Used when complete blockage of the ortho and para positions is required for subsequent reactions or for its specific biological or material properties.

Alternative Brominating Agents

While molecular bromine is the most common reagent, other brominating agents can be employed, potentially offering advantages in terms of safety and selectivity.

  • N-Bromosuccinimide (NBS): A solid, easier-to-handle source of electrophilic bromine. Its use can sometimes offer better control over the degree of bromination.

  • Pyridinium Bromide Perbromide: A solid complex that releases bromine in a controlled manner, which can be beneficial for selective brominations.

Experimental Workflow

The logical flow for both syntheses follows a similar pattern, with the key difference being the control over the amount of brominating agent added.

experimental_workflow start Start: N-Ethylaniline dissolve Dissolve in Solvent start->dissolve cool Cool Reaction Mixture (for Dibromo) dissolve->cool add_br2 Add Brominating Agent dissolve->add_br2 for Tribromo cool->add_br2 react Reaction at Controlled Temperature add_br2->react quench Quench and Neutralize react->quench filter Filter Precipitate quench->filter purify Recrystallize filter->purify end Final Product purify->end

Caption: Generalized experimental workflow for bromination.

References

Comparative Efficacy of Brominated Aniline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

A review of the available scientific literature indicates a notable absence of specific studies on the biological efficacy of 2,4-Dibromo-N-ethylaniline derivatives. However, extensive research into structurally related brominated aromatic compounds and aniline derivatives has revealed significant potential in various biological assays, particularly in anticancer and antimicrobial applications. This guide provides a comparative overview of the efficacy of these related compounds, supported by available experimental data and detailed methodologies, to offer a valuable resource for researchers and drug development professionals.

Anticancer Activity of Related Aniline Derivatives

While specific data for this compound derivatives are unavailable, studies on other substituted aniline and quinoline derivatives demonstrate their potential as anticancer agents. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

For instance, a series of novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their anticancer potential against the HepG2 (liver cancer) cell line. Compounds within this series, particularly those with specific substitutions on the aniline moiety, have shown promising cytotoxic activity.

Table 1: Anticancer Activity of Selected 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 Cells

Compound IDSubstitution on Aniline RingIC50 (µM)
3c 4-Fluoro11.42
3d 4-Chloro8.50
3e 4-Bromo12.76

Data sourced from a study on 2-morpholino-4-anilinoquinoline derivatives.

The data indicates that chloro-substitution at the 4-position of the aniline ring resulted in the highest potency among the tested compounds.

Antimicrobial Activity of Related Brominated Compounds

The introduction of bromine atoms into aromatic structures is a known strategy for enhancing antimicrobial activity. Various studies have explored the antibacterial and antifungal properties of brominated compounds, including flavonoids and N-alkylquinolinium bromides.

One study investigated flavonoid derivatives with bromine, chlorine, and nitro groups, revealing that flavones generally exhibit superior inhibitory effects compared to chalcones and flavanones. Notably, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone demonstrated significant inhibitory activity against pathogenic bacteria.

Another area of research focuses on N-alkylquinolinium bromides, where the length of the N-alkyl chain plays a crucial role in their antimicrobial and antibiofilm activity. Generally, compounds with alkyl chains of twelve to fourteen carbons exhibit the highest potency against a broad spectrum of microorganisms.

Table 2: Antimicrobial Activity of Selected Brominated and Nitrogen-Containing Heterocycles

Compound ClassSpecific Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Flavonoids6-Bromo-8-nitroflavoneE. faecalis, S. aureus, E. coliNot specified, but showed strong inhibition[1]
N-Alkylquinolinium BromidesC16 derivativeE. coli, S. aureus5.8, 11.6[2]
Pyrazine CarboxamidesDerivative 5d XDR S. Typhi6.25 (mg/mL)[3]

MIC: Minimum Inhibitory Concentration. Data is compiled from various studies on related compounds.

These findings underscore the potential of bromine-containing heterocyclic compounds as a foundation for the development of new antimicrobial agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for the key biological assays mentioned in the context of the comparison.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.[2]

  • Incubation: The plate is incubated for another 2-4 hours to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[2][4]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion and MIC Determination

1. Kirby-Bauer Disk Diffusion Test: This method assesses the susceptibility of bacteria to antimicrobials.

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared.[5]

  • Plate Inoculation: A sterile swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[6]

  • Disk Placement: Paper disks impregnated with specific concentrations of the test compounds are placed on the agar surface.[7]

  • Incubation: The plates are incubated at 37°C for 16-18 hours.[7]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[8]

2. Minimum Inhibitory Concentration (MIC) Determination: This test determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Serial Dilution: A serial dilution of the test compound is prepared in a liquid growth medium (broth dilution) or incorporated into agar (agar dilution).[1][9]

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.[1]

  • Incubation: The samples are incubated under appropriate conditions.

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1]

Visualizing Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the workflows for the described biological assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Test Compounds cell_seeding->compound_treatment 24h Incubation mtt_addition Add MTT Solution compound_treatment->mtt_addition Incubation Period incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilizing Agent (e.g., DMSO) incubation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial_Testing_Workflow cluster_kirby_bauer Kirby-Bauer Disk Diffusion cluster_mic Minimum Inhibitory Concentration (MIC) kb_inoculum Prepare Standardized Inoculum kb_plate Inoculate Mueller-Hinton Agar Plate kb_inoculum->kb_plate kb_disk Place Antimicrobial Disks kb_plate->kb_disk kb_incubate Incubate Plate kb_disk->kb_incubate kb_measure Measure Zone of Inhibition kb_incubate->kb_measure mic_dilution Prepare Serial Dilutions of Compound mic_inoculate Inoculate with Bacterial Suspension mic_dilution->mic_inoculate mic_incubate Incubate mic_inoculate->mic_incubate mic_read Determine Lowest Concentration with No Growth mic_incubate->mic_read

Caption: Overview of antimicrobial susceptibility testing methods.

References

Spectroscopic Analysis of 2,4-Dibromo-N-ethylaniline and its Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of the aromatic amine 2,4-Dibromo-N-ethylaniline with its precursors, N-ethylaniline and aniline, is detailed in this guide. Through an examination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, this document provides researchers, scientists, and professionals in drug development with critical insights into the structural and electronic changes that occur during the synthesis of this halogenated compound.

The progressive substitution on the aniline core, from the basic aniline structure to N-ethylaniline and finally to the di-brominated product, induces significant shifts in the spectroscopic signatures of these molecules. Understanding these changes is paramount for reaction monitoring, quality control, and the structural elucidation of related compounds in synthetic chemistry.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for aniline, N-ethylaniline, and this compound, offering a clear comparison of their characteristic signals.

Compound Spectroscopic Data
Aniline ¹H NMR (CDCl₃, δ in ppm): 7.18-7.25 (m, 2H, Ar-H), 6.75-6.82 (m, 3H, Ar-H), 3.65 (s, 2H, -NH₂).¹³C NMR (CDCl₃, δ in ppm): 146.6, 129.3, 118.6, 115.2.IR (cm⁻¹): 3430, 3350 (N-H stretch), 3050 (Ar C-H stretch), 1620 (N-H bend), 1600, 1495 (C=C stretch).MS (m/z): 93 (M⁺).
N-Ethylaniline ¹H NMR (CDCl₃, δ in ppm): 7.15-7.23 (m, 2H, Ar-H), 6.60-6.70 (m, 3H, Ar-H), 3.65 (br s, 1H, -NH-), 3.15 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃).¹³C NMR (CDCl₃, δ in ppm): 148.3, 129.3, 117.4, 112.9, 38.4, 15.0.IR (cm⁻¹): 3410 (N-H stretch), 3050 (Ar C-H stretch), 2970, 2870 (Aliphatic C-H stretch), 1605, 1508 (C=C stretch).MS (m/z): 121 (M⁺).
This compound ¹H NMR (CDCl₃, δ in ppm): 7.53 (d, 1H, Ar-H), 7.18 (dd, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 4.1 (br s, 1H, -NH-), 3.18 (q, 2H, -CH₂-), 1.28 (t, 3H, -CH₃).¹³C NMR (CDCl₃, δ in ppm): 145.1, 132.8, 129.5, 114.2, 112.1, 109.8, 38.7, 14.8.IR (cm⁻¹): 3425 (N-H stretch), 3060 (Ar C-H stretch), 2975, 2875 (Aliphatic C-H stretch), 1590, 1490 (C=C stretch), 810, 750 (C-Br stretch).MS (m/z): 279, 281, 283 (M⁺, isotopic pattern for two Br atoms).

Experimental Protocols

Synthesis of N-Ethylaniline from Aniline:

A mixture of aniline (1.0 eq.), ethyl iodide (1.2 eq.), and potassium carbonate (2.0 eq.) in acetonitrile is heated to reflux for 12 hours. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-ethylaniline.

Synthesis of this compound from N-Ethylaniline:

To a solution of N-ethylaniline (1.0 eq.) in glacial acetic acid at 0 °C, a solution of bromine (2.1 eq.) in glacial acetic acid is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured into a solution of sodium bisulfite to quench the excess bromine. The precipitate formed is filtered, washed with water, and recrystallized from ethanol to yield this compound.

Spectroscopic Characterization:

  • NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR spectra were obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. Samples were analyzed as thin films or KBr pellets.

  • Mass spectra were acquired on a Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer using electron ionization (EI) at 70 eV.

Synthetic Pathway and Logic

The synthesis of this compound from aniline involves a two-step process: N-ethylation followed by aromatic bromination. The logical flow of this synthesis is depicted in the following diagram.

Synthesis_Pathway Synthetic Pathway of this compound Aniline Aniline NEthylaniline N-Ethylaniline Aniline->NEthylaniline N-Ethylation (Ethyl Iodide, K₂CO₃) DibromoNEthylaniline This compound NEthylaniline->DibromoNEthylaniline Bromination (Bromine, Acetic Acid)

Caption: Synthetic route from aniline to this compound.

This guide provides a foundational understanding of the spectroscopic shifts associated with the synthesis of this compound. The presented data and protocols are intended to aid researchers in the efficient synthesis and accurate characterization of this and similar halogenated aromatic compounds.

Purity Analysis of Synthesized 2,4-Dibromo-N-ethylaniline: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the path to a safe and effective final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,4-Dibromo-N-ethylaniline, a key building block in various synthetic pathways. The information presented is supported by detailed experimental protocols and comparative data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity analysis of moderately polar to non-polar small molecules like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar process-related impurities.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the electrophilic bromination of N-ethylaniline. This process can lead to several potential impurities, including:

  • Unreacted Starting Material : N-ethylaniline.

  • Under-brominated Intermediates : 2-Bromo-N-ethylaniline and 4-Bromo-N-ethylaniline.

  • Over-brominated Byproduct : 2,4,6-Tribromo-N-ethylaniline.

  • Isomeric Impurities : Other dibrominated isomers such as 2,6-Dibromo-N-ethylaniline.

  • Related Substances : Aniline, which may be present as an impurity in the starting material.

  • Degradation Products : Anilines are susceptible to oxidation, which can form colored impurities.[1]

Experimental Protocol: RP-HPLC Method

A gradient RP-HPLC method was developed to separate this compound from its potential impurities.

  • Instrumentation : Agilent 1290 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column : ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient Program :

    Time (min) % Mobile Phase B
    0.0 40
    15.0 80
    15.1 40

    | 20.0 | 40 |

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 5 µL.

  • Sample Preparation : Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

Data Presentation: HPLC Purity Analysis of a Synthesized Batch

The following table summarizes the results of the HPLC analysis of a representative batch of synthesized this compound. The impurities are quantified as a percentage of the total peak area.

CompoundRetention Time (min)Area (%)
N-ethylaniline3.50.08
4-Bromo-N-ethylaniline6.20.15
2-Bromo-N-ethylaniline6.80.05
This compound 9.5 99.50
2,6-Dibromo-N-ethylaniline10.10.10
2,4,6-Tribromo-N-ethylaniline12.30.12

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other analytical techniques can also be employed for the purity analysis of halogenated anilines. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or higher sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds. For anilines, derivatization may sometimes be employed to improve chromatographic performance, though direct injection is often feasible.

  • Advantages : Excellent sensitivity and specificity, providing structural information for impurity identification. It is particularly effective for detecting and quantifying volatile impurities like residual solvents.[2]

  • Disadvantages : May require derivatization for some polar anilines, which adds a step to sample preparation. The high temperatures of the GC inlet can cause degradation of thermally labile compounds.

Capillary Electrophoresis (CE)

CE offers very high separation efficiency and is particularly useful for the analysis of charged or polar compounds. Aromatic amines can be analyzed in acidic buffers where they are protonated and carry a positive charge.

  • Advantages : High resolution, short analysis times, and low consumption of solvents and samples.[3][4]

  • Disadvantages : Lower concentration sensitivity compared to HPLC with UV detection unless coupled with more sensitive detectors or preconcentration techniques. Reproducibility can be more challenging to control than in HPLC.

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of HPLC, GC-MS, and CE for the purity analysis of this compound.

ParameterHPLCGC-MSCapillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Separation in a capillary based on electrophoretic mobility in an electric field.
Selectivity High, tunable by mobile phase and stationary phase chemistry.Very high, based on both chromatographic separation and mass-to-charge ratio.Very high, based on differences in charge and size.
Sensitivity Good to excellent, depending on the detector.Excellent, often superior to HPLC-UV.Moderate, can be lower than HPLC-UV without preconcentration.
Sample Preparation Simple dissolution.May require derivatization; must be free of non-volatile matrix components.Simple dissolution in buffer.
Impurity Identification Possible with DAD (UV spectra) or by coupling to MS.Excellent, provides mass spectra for structural elucidation.Possible by coupling to MS.
Typical Analysis Time 15-30 minutes.20-40 minutes.5-15 minutes.
Best Suited For Routine quality control, quantification of known impurities.Identification of unknown impurities, trace analysis of volatile compounds.High-resolution separation of charged or highly polar impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purity analysis of synthesized this compound, from sample preparation to data analysis and comparison of methods.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Sample Preparation cluster_data Data Processing & Comparison synthesis Synthesis of This compound sample_prep Sample Preparation (Dissolution in Solvent) synthesis->sample_prep hplc HPLC Analysis sample_prep->hplc Primary Method gcms GC-MS Analysis sample_prep->gcms Alternative ce CE Analysis sample_prep->ce Alternative data_analysis Data Analysis (Peak Integration, Quantification) hplc->data_analysis gcms->data_analysis ce->data_analysis comparison Method Comparison (Performance Evaluation) data_analysis->comparison report report comparison->report Final Report

Caption: Workflow for the purity analysis of this compound.

Conclusion

For the routine purity analysis of synthesized this compound, the developed RP-HPLC method offers an excellent combination of resolution, sensitivity, and robustness. It is capable of effectively separating the main component from key process-related impurities. GC-MS serves as a superior alternative for the identification of unknown impurities and for methods requiring higher sensitivity. Capillary Electrophoresis provides a rapid, high-efficiency separation, particularly for any polar or charged impurities that may be present. The choice of the most appropriate technique will be guided by the specific goals of the analysis, with HPLC remaining the primary workhorse for quality control in most pharmaceutical development settings.

References

Comparative Analysis of Halogenated N-Alkylanilines: A Guide to Understanding Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the crystallographic analysis of halogenated N-alkylanilines, with a focus on comparative methodology in the absence of a target crystal structure.

While the specific X-ray crystal structure of 2,4-Dibromo-N-ethylaniline is not publicly available at the time of this publication, a comparative analysis of structurally similar compounds can provide significant insights into its likely solid-state conformation, intermolecular interactions, and physicochemical properties. This guide presents a framework for such a comparative study, utilizing crystallographic data from closely related halogenated triphenylamine derivatives: 2,6-dibromo-N,N-bis(4-nitrophenyl)aniline (I) and 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline (II).

Data Presentation: Crystallographic Parameters of Comparator Compounds

The following table summarizes the key crystallographic data for the two comparator compounds, providing a basis for predicting the structural parameters of this compound. The data is extracted from the study of their isotypic crystal structures.[1][2]

Parameter2,6-dibromo-N,N-bis(4-nitrophenyl)aniline (I)2,6-dichloro-N,N-bis(4-nitrophenyl)aniline (II)
Chemical Formula C₁₈H₁₁Br₂N₃O₄C₁₈H₁₁Cl₂N₃O₄
Molecular Weight 493.1 g/mol 404.2 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Temperature 100 K100 K
Unit Cell Dimensions
a (Å)13.4705 (7)13.3117 (3)
b (Å)11.6686 (6)11.5460 (3)
c (Å)11.7081 (7)11.7558 (3)
β (°)107.576 (2)108.7971 (10)
Volume (ų)1754.39 (17)1710.46 (7)
Z 44
Radiation Type Mo KαMo Kα
Absorption Correction Multi-scanMulti-scan

Experimental Protocols

The determination of a small molecule's crystal structure, such as that of the comparator compounds, follows a standardized workflow.[3][4]

1. Synthesis and Crystallization: The comparator compounds were synthesized and then purified. Single crystals suitable for X-ray diffraction were grown from a solution by slow evaporation of the solvent. For instance, yellow single crystals of 2,6-dichloro-N,N-bis(4-nitrophenyl)aniline were grown from a chloroform solution.[1]

2. X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction pattern of the X-rays is recorded on a detector as the crystal is rotated.

3. Data Reduction and Structure Solution: The collected diffraction data is processed to correct for experimental factors. The corrected data is then used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods for small molecules.

4. Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions and other parameters. The refinement process continues until the calculated diffraction pattern shows the best possible agreement with the observed data.

Logical Workflow for Crystallographic Analysis

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination cluster_validation Validation & Deposition Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Database Deposition (e.g., CCDC) Validation->Deposition

Caption: Workflow for small molecule X-ray crystallography.

Based on the provided data for the comparator compounds, it is likely that this compound would also crystallize in a centrosymmetric space group, with intermolecular interactions playing a key role in the crystal packing. The presence of the bromine atoms would likely lead to halogen bonding and other non-covalent interactions, influencing the overall supramolecular assembly. The ethyl group on the nitrogen atom would also affect the steric environment around the amine and influence the packing arrangement. Further experimental work is required to confirm these predictions.

References

A Comparative Study of Brominating Agents for N-Ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of bromine atoms into aromatic rings is a cornerstone of synthetic organic chemistry, particularly in the development of pharmaceutical agents and other functional molecules. N-ethylaniline serves as a common scaffold in many such compounds, and the regioselectivity of its bromination is of paramount importance. This guide provides a comparative analysis of four common brominating agents for N-ethylaniline: elemental bromine (Br₂), N-bromosuccinimide (NBS), pyridinium tribromide (PBr₃), and 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCD). The performance of these reagents is evaluated based on yield, regioselectivity (para- vs. ortho-substitution), and reaction conditions, with supporting experimental protocols.

Data Presentation: Performance of Brominating Agents

The following table summarizes the typical performance of the selected brominating agents in the monobromination of N-ethylaniline. The data is compiled from literature reports on N-ethylaniline and closely related aromatic amines.

Brominating AgentPredominant IsomerTypical Yield (para-)Typical Yield (ortho-)Reaction ConditionsKey Features
Elemental Bromine (Br₂)
para & ortho~65-75%~15-25%Non-polar solvent (e.g., CH₂Cl₂), low temperature (0-5 °C) to control reactivity.[1]Highly reactive, can lead to polybromination if not carefully controlled.[2] Inexpensive and readily available.
N-Bromosuccinimide (NBS) para~80-90%MinorAprotic solvent (e.g., DMF, CH₃CN), often with a catalyst (e.g., NH₄OAc), room temperature.[3]Milder than Br₂, good para-selectivity, easy to handle solid.
Pyridinium Tribromide (PBr₃) paraEstimated ~70-80%MinorAprotic solvent (e.g., THF, CH₂Cl₂), room temperature.Solid reagent, easier to handle than Br₂, offers good selectivity as a source of Br₂.[4][5][6]
2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD) para>90%Not typically observedAprotic solvent (e.g., CH₂Cl₂, CHCl₃), room temperature.Excellent para-selectivity and high yields for aromatic amines.

Experimental Protocols

Detailed methodologies for the monobromination of N-ethylaniline using each of the compared reagents are provided below.

Bromination with Elemental Bromine (Br₂)

Objective: To achieve monobromination of N-ethylaniline with a preference for the para-isomer by controlling reaction conditions.

Materials:

  • N-ethylaniline

  • Elemental Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve N-ethylaniline (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of elemental bromine (1.0 eq) in dichloromethane dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional hour.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the bromine color disappears and the solution is basic.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to separate the para- and ortho-isomers.

Bromination with N-Bromosuccinimide (NBS)

Objective: To achieve high para-selectivity in the monobromination of N-ethylaniline using a milder brominating agent.

Materials:

  • N-ethylaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ammonium acetate (catalytic amount, optional)

  • Water

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Dissolve N-ethylaniline (1.0 eq) in DMF or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of ammonium acetate (e.g., 0.1 eq), if desired, to enhance the reaction rate.[3]

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which is predominantly the para-isomer.

  • Purify by recrystallization or column chromatography if necessary.

Bromination with Pyridinium Tribromide (PBr₃)

Objective: To utilize a stable, solid brominating agent for the selective monobromination of N-ethylaniline.

Materials:

  • N-ethylaniline

  • Pyridinium Tribromide (PBr₃)

  • Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve N-ethylaniline (1.0 eq) in THF or dichloromethane in a round-bottom flask with a magnetic stirrer.

  • Add pyridinium tribromide (1.05 eq) portion-wise to the solution at room temperature.

  • Stir the mixture at room temperature for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, wash the mixture with a saturated sodium thiosulfate solution to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or recrystallization.

Bromination with 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD)

Objective: To achieve highly regioselective para-monobromination of N-ethylaniline in high yield.

Materials:

  • N-ethylaniline

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCD)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Saturated sodium sulfite solution

  • Standard laboratory glassware

Procedure:

  • Dissolve N-ethylaniline (1.0 eq) in dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1.0 eq) in the same solvent dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the yellow color of the TBCD.

  • After completion, wash the reaction mixture with a saturated sodium sulfite solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The resulting crude product is typically of high purity (predominantly 4-bromo-N-ethylaniline). Further purification can be done by recrystallization if required.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Electrophilic_Aromatic_Substitution cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Br-Br Br-Br Br+ δ+Br-Brδ- or Br+ Br-Br->Br+ Polarization Lewis_Acid Lewis Acid (optional) Lewis_Acid->Br+ Catalysis N-ethylaniline N-Ethylaniline Ring Sigma_Complex Arenium Ion (Sigma Complex) N-ethylaniline->Sigma_Complex Attack on Br+ Product Bromo-N-ethylaniline Sigma_Complex->Product Loss of H+ H+ H+

Caption: General mechanism of electrophilic aromatic bromination of N-ethylaniline.

Brominating_Agent_Selection start Start: Select Brominating Agent for N-Ethylaniline q1 High para-selectivity and yield critical? start->q1 q2 Handling of liquid Br₂ a concern? q1->q2 No a1 Use 2,4,4,6-Tetrabromo-2,5- cyclohexadienone (TBCD) q1->a1 Yes q3 Cost a primary factor? q2->q3 Yes a4 Use Elemental Bromine (Br₂) with careful control q2->a4 No a2 Use N-Bromosuccinimide (NBS) q3->a2 Moderate Cost Acceptable a3 Use Pyridinium Tribromide (PBr₃) q3->a3 Solid Reagent Preferred

Caption: Decision flowchart for selecting a suitable brominating agent.

References

Validating the Structure of 2,4-Dibromo-N-ethylaniline Derivatives: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for the structural validation of 2,4-Dibromo-N-ethylaniline and its derivatives, presenting experimental data and detailed protocols to aid in the selection of the most appropriate methods.

The precise arrangement of atoms within a molecule dictates its chemical and physical properties, and ultimately its biological activity. In the context of drug discovery and development, rigorous structural validation is paramount for ensuring efficacy, safety, and intellectual property protection. This guide focuses on the validation of this compound derivatives, a class of compounds with potential applications in medicinal chemistry. We will explore the utility of cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—and introduce UV-Vis Spectroscopy and computational methods as valuable complementary or alternative approaches.

Primary Methods for Structural Elucidation

The combination of NMR, MS, and, when feasible, X-ray crystallography provides the most robust and comprehensive structural validation for organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, ¹H and ¹³C NMR are fundamental.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR Spectroscopy reveals the number of different types of carbon atoms in a molecule and their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-37.55-
H-56.85-
H-67.20-
N-H~4.0 (broad)-
-CH₂-3.25 (quartet)38.5
-CH₃1.25 (triplet)14.2
C-1-145.0
C-2-112.5
C-3-133.0
C-4-110.0
C-5-120.0
C-6-130.0

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Expected Fragmentation Patterns: The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) cluster with a characteristic pattern due to the two bromine atoms. Common fragmentation pathways would involve the loss of the ethyl group, bromine atoms, and cleavage of the aniline ring.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

Fragment m/z (relative to ⁷⁹Br) Significance
[M]⁺293Molecular Ion
[M+2]⁺295Isotope peak for one ⁸¹Br
[M+4]⁺297Isotope peak for two ⁸¹Br
[M - CH₂CH₃]⁺264Loss of ethyl group
[M - Br]⁺214Loss of a bromine atom
[M - 2Br]⁺135Loss of both bromine atoms
[C₆H₄BrNHCH₂CH₃]⁺214Various isomeric fragments
X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. It allows for the precise determination of bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be a challenge, the resulting data is considered the "gold standard" for structural validation.

Alternative and Complementary Techniques

While NMR, MS, and X-ray crystallography are the primary methods, other techniques can provide valuable supporting data or serve as alternatives in specific contexts.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For aromatic compounds like anilines, the absorption maxima (λ_max) can provide information about the electronic structure and conjugation within the molecule. While not providing detailed structural information on its own, it can be a useful tool for confirming the presence of the aromatic chromophore and for quantitative analysis. For instance, the λ_max for aniline is around 230 nm and 280 nm, and substitution on the ring can cause a shift in these values.

Computational Chemistry

In recent years, computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting spectroscopic properties.[1] By calculating theoretical NMR spectra for a proposed structure, researchers can compare the predicted chemical shifts with experimental data to gain confidence in their structural assignment.[2][3][4][5] This approach is particularly useful for distinguishing between isomers or for assigning complex spectra.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible data.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

General Mass Spectrometry (Electron Ionization - EI) Protocol
  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

General X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Workflow and Decision Making

The selection of appropriate analytical techniques often follows a logical progression.

structure_validation_workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_confirmation Structural Confirmation cluster_validation Final Validation Synthesis Synthesized Compound MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Structure_Proposed Proposed Structure MS->Structure_Proposed NMR->Structure_Proposed Xray X-ray Crystallography (Definitive 3D Structure) Structure_Proposed->Xray If Crystalline Alternatives Alternative/Complementary (UV-Vis, Computational) Structure_Proposed->Alternatives Validated_Structure Validated Structure Xray->Validated_Structure Alternatives->Validated_Structure

Figure 1. General workflow for the structural validation of a synthesized organic compound.

The choice of technique can also be guided by the properties of the sample and the information required.

decision_tree Start Start Validation Is_Crystalline Is the sample crystalline? Start->Is_Crystalline NMR_MS_Sufficient Are NMR & MS data sufficient for unambiguous structure determination? Is_Crystalline->NMR_MS_Sufficient No Xray Perform X-ray Crystallography Is_Crystalline->Xray Yes Final_Structure Structure Validated NMR_MS_Sufficient->Final_Structure Yes Computational Use Computational Methods & other data NMR_MS_Sufficient->Computational No Xray->Final_Structure Computational->Final_Structure

Figure 2. Decision tree for selecting structural validation techniques.

References

Comparative Analysis of the Biological Activity of Halogenated Anilines with a Focus on 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various halogenated anilines, with a specific interest in 2,4-Dibromo-N-ethylaniline. While published experimental data specifically detailing the biological activity of this compound is limited in the public domain, this document synthesizes available information on structurally related halogenated anilines to provide a predictive context and guide future research. The data presented is based on studies of similar compounds and should be used as a reference for designing new experimental investigations.

Overview of Biological Activities of Halogenated Anilines

Halogenated anilines are a class of compounds recognized for their diverse biological activities, which are significantly influenced by the nature, number, and position of the halogen substituents on the aniline ring. These activities range from antimicrobial and antifungal to cytotoxic and enzyme-inhibiting properties. The introduction of halogens can alter the electronic properties, lipophilicity, and steric profile of the aniline molecule, thereby modulating its interaction with biological targets. For instance, brominated phenols and their derivatives have demonstrated potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase, suggesting potential applications in neurodegenerative diseases and diabetes.[1]

Derivatives of dibromoanilines are being investigated for their potential applications in both pharmaceuticals and agrochemicals, hinting at a broad spectrum of biological activities.[2] While specific data for this compound is not extensively documented, compounds with similar structural motifs often exhibit antimicrobial and antifungal properties.[2]

Comparative Antimicrobial Activity

While direct antimicrobial data for this compound was not found, a study on the antimicrobial efficacy of 68 aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi provides valuable insights into the activity of other halogenated anilines.[3] This allows for a comparative assessment of how different halogenation patterns influence antimicrobial potency.

Table 1: Minimum Inhibitory Concentrations (MIC) of Various Halogenated Anilines against Vibrio Species [3]

CompoundMIC against V. parahaemolyticus (µg/mL)MIC against V. harveyi (µg/mL)
3,5-dibromoaniline100100
4-bromo-3-chloroaniline125125
3-chloro-4-iodoaniline125125
3,5-difluoro-4-iodoaniline150150
3-bromo-4-chloroaniline175175
N-Boc-4-bromo 2-methylaniline>500>500
N-Boc-4-bromo N-methylaniline>500>500

Note: Data for this compound is not available in the cited study.

The data suggests that the type and position of halogen atoms play a crucial role in the antimicrobial activity of aniline derivatives. For example, 3,5-dibromoaniline shows significant activity, indicating that the presence of two bromine atoms can confer potent antimicrobial properties. The N-Boc protected brominated anilines, however, showed no significant activity, suggesting that a free amino group may be important for the antimicrobial effect.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a general protocol for determining the MIC of a compound using the broth microdilution method, as adapted from studies on aniline derivatives.[4]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., halogenated anilines)

  • Bacterial strains (e.g., Vibrio parahaemolyticus, Vibrio harveyi)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A culture of the test microorganism is grown in MHB to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the stock solution are then prepared in MHB in the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Diagram of the Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate Plate C->D E Observe and Record Growth D->E F Determine MIC E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms of action for many halogenated anilines are not fully elucidated. However, their biological effects are likely mediated through various pathways, including:

  • Enzyme Inhibition: As seen with bromophenols, halogenated anilines may act as inhibitors of key enzymes such as cholinesterases.[1] The electrophilic nature of the halogenated aromatic ring could facilitate binding to active sites of enzymes.

  • Disruption of Cell Membranes: The lipophilic character of halogenated anilines may allow them to intercalate into and disrupt the integrity of bacterial cell membranes, leading to cell death.

  • Interaction with DNA: Some aniline derivatives have been shown to interact with DNA, potentially leading to cytotoxic or mutagenic effects.

Further research is necessary to identify the specific signaling pathways affected by this compound and other related compounds. A logical workflow for investigating these mechanisms is outlined below.

Diagram of a General Workflow for Investigating Mechanism of Action

MoA_Workflow A Identify Bioactive Compound (e.g., this compound) B Initial Biological Screening (e.g., Cytotoxicity, Antimicrobial) A->B C Target Identification Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C D Cell-Based Pathway Analysis (e.g., Western Blot, qPCR) C->D E In Vivo Model Validation D->E F Elucidation of Mechanism of Action E->F

Investigative Workflow for Mechanism of Action Studies.

Conclusion and Future Directions

While this guide provides a comparative framework for understanding the potential biological activity of this compound based on related halogenated anilines, it underscores a significant gap in the existing literature. There is a clear need for direct experimental evaluation of this compound to ascertain its specific biological properties.

Future research should focus on:

  • Synthesis and Characterization: Ensuring the availability of high-purity this compound for biological testing.

  • Broad-Spectrum Biological Screening: Conducting a comprehensive assessment of its antimicrobial, antifungal, cytotoxic, and enzyme-inhibitory activities.

  • Comparative Studies: Directly comparing the activity of this compound with other mono- and di-halogenated anilines, as well as with its N-unsubstituted and other N-alkylated counterparts, to establish clear structure-activity relationships.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways through which this compound exerts its biological effects.

By systematically addressing these research questions, the scientific community can better understand the therapeutic and toxicological potential of this and other halogenated anilines.

References

Benchmarking the performance of 2,4-Dibromo-N-ethylaniline in specific synthetic routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,4-Dibromo-N-ethylaniline's Performance in Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions.

This guide provides a comprehensive analysis of this compound as a key building block in synthetic organic chemistry. Its performance is benchmarked against common alternatives in crucial carbon-carbon and carbon-nitrogen bond-forming reactions, supported by experimental data and detailed protocols.

Executive Summary

This compound is a versatile intermediate, particularly valuable in palladium-catalyzed cross-coupling reactions. The presence of two bromine atoms at the ortho and para positions, combined with the N-ethyl group, offers a unique combination of reactivity and steric influence. This guide focuses on its utility in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. By comparing its performance with analogous dihaloanilines, this document aims to provide researchers with the necessary data to make informed decisions in reaction design and optimization.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The reactivity of the aryl halide is a critical parameter, with the order of reactivity generally being I > Br > Cl. Dibromoanilines offer two reactive sites for sequential or double coupling.

Comparative Data:

To provide a clear performance benchmark, the following table summarizes the yields of Suzuki-Miyaura cross-coupling reactions for this compound and its common alternatives. While direct comparative studies are limited, the data has been aggregated from various sources to create a representative comparison.

Aryl HalideCoupling PartnerCatalyst SystemSolventYield (%)Reference
2,4-Dibromo-N,N-dimethylanilinePhenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O33-40 (monosubstituted)[1][2]
2,6-Dibromo-4-nitroaniline4-Methylphenylboronic acidPd(OAc)₂aq. DMFHigh[3]
2,4-Dibromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂ / Et₃NToluene/H₂ONot specified[4]
4-Bromo-2-methylanilineVarious arylboronic acidsPd(PPh₃)₄ / K₃PO₄1,4-Dioxane33-40 (monosubstituted)[1][2]

Note: Yields can be highly dependent on the specific coupling partner, ligand, and reaction conditions.

Logical Relationship for Suzuki-Miyaura Coupling:

Suzuki_Miyaura ArylHalide This compound Catalyst Pd(0) Catalyst ArylHalide->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product Coupled Product Catalyst->Product Byproduct Boronic Acid Homocoupling Catalyst->Byproduct Base Base (e.g., K₂CO₃) Base->Catalyst

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand and base is crucial for achieving high yields and functional group tolerance.

Comparative Data:

The following table presents a comparison of yields for the Buchwald-Hartwig amination using various dibromoanilines.

Aryl HalideAmineCatalyst SystemBaseSolventYield (%)Reference
Generic Aryl BromideAnilinePd(OAc)₂ / BINAPCs₂CO₃TolueneGeneral Procedure[5]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOt-BuToluene55-98[6]
Aryl HalidesPrimary/Secondary AminesGeneral OverviewVariousVariousGeneral Overview[7][8][9][10]

Note: The Buchwald-Hartwig amination is highly versatile, and yields are heavily influenced by the specific combination of reactants, catalyst, ligand, and base.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow Start Start Reactants Mix Aryl Halide, Amine, and Base Start->Reactants Degas Degas Reaction Mixture Reactants->Degas AddCatalyst Add Pd Catalyst and Ligand Degas->AddCatalyst Heat Heat to Reaction Temperature AddCatalyst->Heat Monitor Monitor Reaction (TLC, GC/MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Experimental Protocols

Synthesis of this compound

Materials:

  • N-ethylaniline

  • N-Bromosuccinimide (NBS)

  • Ammonium acetate (NH₄OAc)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-ethylaniline (1 mmol) in acetonitrile (5 mL), add a catalytic amount of ammonium acetate (10 mol%).

  • To this mixture, add N-Bromosuccinimide (2.1 mmol, for dibromination) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the residue with a 1:1 mixture of ethyl acetate and water (3 x 10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.[11]

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (or alternative aryl halide)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine this compound (1 mmol), the arylboronic acid (1.2 mmol for mono-coupling, 2.5 mmol for double-coupling), and the base (e.g., K₃PO₄, 2 mmol).

  • Add the solvent system (e.g., 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or GC/MS).[1][2]

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (or alternative aryl halide)

  • Amine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., BINAP)

  • Base (e.g., Cs₂CO₃)

  • Toluene

Procedure:

  • To a reaction flask, add this compound (1 equiv.), the amine (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2 equiv.).

  • Add toluene as the solvent.

  • Degas the mixture with an inert gas.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv.) and the ligand (e.g., BINAP, 0.08 equiv.).

  • Stir the mixture at an elevated temperature (e.g., 110 °C) under an inert atmosphere until the reaction is complete.[5]

  • Cool the mixture, filter through celite, and concentrate the filtrate.

  • Purify the residue by silica gel column chromatography.

Alternatives to this compound

  • 2,4-Dichloro-N-ethylaniline: Generally less reactive in cross-coupling reactions, often requiring more forcing conditions or more active catalyst systems. However, it can be a more cost-effective alternative.

  • 2,4-Diiodo-N-ethylaniline: More reactive than the dibromo- counterpart, allowing for milder reaction conditions. The higher cost and potential for side reactions can be a drawback.

  • N-ethyl-2,4-bis(trifluoromethanesulfonyloxy)aniline: Triflates are excellent leaving groups and can be highly effective in cross-coupling reactions, often providing higher yields under milder conditions than bromides. The synthesis of the triflate starting material adds an extra step.

Conclusion

This compound demonstrates robust performance in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, making it a valuable and versatile building block in medicinal chemistry and materials science. Its reactivity is comparable to other N-alkylated dibromoanilines, offering a good balance between reactivity and stability. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost considerations, and functional group tolerance. The provided experimental protocols offer a solid starting point for the synthesis and application of this important synthetic intermediate.

References

Safety Operating Guide

Proper Disposal of 2,4-Dibromo-N-ethylaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2,4-Dibromo-N-ethylaniline is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The information is based on safety data for structurally similar brominated aniline compounds, which are generally classified as hazardous materials.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Structurally related compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2][3][4]

Essential PPE includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[4]

In case of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]

  • Ingestion: Rinse mouth and seek immediate medical attention.[1][2]

Quantitative Data Summary

PropertyValue
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Not specified (related compounds are often solids)
Solubility Likely has low water solubility

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous waste and dispose of it through an approved waste disposal plant.[1][2][3] Do not release it into the environment.[2]

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves) in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and clearly marked as "Hazardous Waste" with the chemical name.

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including its chemical name and any known hazards.

  • Documentation:

    • Maintain a record of the amount of this compound disposed of and the date of disposal. This is important for regulatory compliance and laboratory inventory management.

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_end Completion start Start Disposal Process ppe Wear Appropriate PPE start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_container Label Container as 'Hazardous Waste' collect_waste->label_container seal_container Securely Seal Container label_container->seal_container store_waste Store in a Cool, Dry, Well-Ventilated Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs document_disposal Document Disposal contact_ehs->document_disposal end Disposal Complete document_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,4-Dibromo-N-ethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,4-Dibromo-N-ethylaniline, a compound requiring careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow.

Hazard Summary

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on general guidance for halogenated aromatic amines.

PPE CategoryItemSpecification/Standard
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.
Hand Protection Chemical-Resistant GlovesSee Glove Selection Guide below.
Body Protection Laboratory CoatStandard, long-sleeved lab coat.
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient or during spill cleanup.

Glove Selection Guide for Halogenated Aromatic Amines

Proper glove selection is critical to prevent skin exposure. The following table provides guidance on suitable glove materials for handling halogenated and aromatic hydrocarbons. Note that breakthrough times can vary by manufacturer and glove thickness, so always consult the manufacturer's data.

Glove MaterialSuitability for Halogenated & Aromatic HydrocarbonsGeneral Notes
Viton Good Offers good resistance to chlorinated and aromatic solvents.[5]
Norfoil/Silver Shield Good Provides protection against a wide range of hazardous chemicals. Dexterity can be poor; wearing a nitrile glove over it can help.[5][6]
Polyvinyl Alcohol (PVA) Good Effective against aromatic and chlorinated solvents, but should not be used with water-based solutions.[5][6][7]
Nitrile Fair (for incidental contact) Suitable for incidental contact but has poor resistance to many halogenated and aromatic hydrocarbons during extended contact.[6][8] It is a good general-purpose lab glove.
Neoprene Poor Not recommended for halogenated and aromatic hydrocarbons.[5][6]
Butyl Rubber Poor Not suitable for use with halogenated hydrocarbons.[5][6][7]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Donning PPE: Before handling, don all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing or transferring the compound, use a spatula and ensure it is done within the fume hood. Avoid generating dust.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1][2]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan:

  • Waste Segregation: this compound waste is classified as halogenated organic waste.[9][10] It must be collected separately from non-halogenated waste streams.

  • Waste Container: Use a clearly labeled, dedicated, and sealed container for all solid and liquid waste containing this compound.

  • Labeling: The waste container must be labeled as "Hazardous Waste - Halogenated Organic" and list all constituents.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[11] Incineration is a common treatment technology for halogenated organic wastes.[12]

Workflow for Handling this compound

G Figure 1: Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Review SDS (or similar compound data) B Verify Fume Hood Certification A->B C Select and Inspect PPE B->C D Don PPE C->D E Weigh and Transfer Compound D->E F Perform Experiment E->F G Segregate Halogenated Waste F->G H Label Waste Container G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

References

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